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Core Science & Biosynthesis

Foundational

The Synthetic Cornerstone: Elucidating the Role of 9-Acetyl-3H-Purin-6-One in Purine Chemistry and Drug Development

Abstract This technical guide provides an in-depth analysis of 9-acetyl-3H-purin-6-one, a key acetylated derivative of guanine. Contrary to being a natural intermediate in the canonical purine metabolic pathways, its pri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 9-acetyl-3H-purin-6-one, a key acetylated derivative of guanine. Contrary to being a natural intermediate in the canonical purine metabolic pathways, its primary significance lies in the realm of synthetic organic chemistry, particularly in the development of antiviral nucleoside analogs. This document will elucidate the chemical properties conferred by the N9-acetylation, its critical role in directing synthetic pathways, and explore the potential, albeit less defined, biological interactions of acetylated purines. We will dissect the strategic importance of this compound in the synthesis of prominent antiviral drugs and provide detailed experimental context for its preparation and utilization.

Introduction: Deconstructing the Identity of 9-Acetyl-3H-Purin-6-One

Purine metabolism is a fundamental biological process involving the synthesis, degradation, and salvage of purine nucleotides, which are essential for cellular energy, signaling, and as the building blocks of nucleic acids.[1] While the core pathways involving intermediates like inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP) are well-established, the role of modified purines such as 9-acetyl-3H-purin-6-one is not as a natural metabolite.

9-Acetyl-3H-purin-6-one is the systematic name for N9-acetylguanine. The acetylation occurs at the nitrogen atom at the 9th position of the purine ring of guanine. This modification dramatically alters the chemical reactivity of the molecule, a feature that has been strategically exploited in pharmaceutical synthesis.

Compound Name Systematic Name Common Name Molecular Formula Key Feature
Guanine2-amino-1,9-dihydro-6H-purin-6-oneGuanineC5H5N5ONatural purine base
9-Acetyl-3H-purin-6-oneN-(9-acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamideN9-acetylguanineC7H7N5O2Acetyl group at N9
N2,9-DiacetylguanineN-(9-acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamideDiacetylguanineC9H9N5O3Acetyl groups at N2 and N9

The Synthetic Imperative: N9-Acetylation as a Directing Group

The primary and most significant role of 9-acetyl-3H-purin-6-one is as a synthetic intermediate. The acetylation of guanine, often leading to the formation of N2,9-diacetylguanine, is a critical step in the synthesis of several antiviral drugs, most notably acyclovir and ganciclovir.[2][3]

The Challenge of Guanine Alkylation

Direct alkylation of guanine is notoriously difficult to control, often resulting in a mixture of N7 and N9 alkylated products. For the synthesis of antiviral nucleoside analogs like acyclovir, specific alkylation at the N9 position is required for biological activity.

The Role of the N9-Acetyl Group

The introduction of an acetyl group at the N9 position serves to "activate" this site for subsequent reactions.[2] This acylation makes the N9 position more susceptible to alkylation, providing regioselective control over the reaction.[2][4] This strategic modification is a cornerstone of industrial processes for producing these life-saving medications.

Experimental Protocol: Synthesis of N2,9-Diacetylguanine

This protocol is a generalized procedure based on established methods for the acetylation of guanine.[5]

Materials:

  • Guanine

  • Acetic anhydride

  • Acetic acid

  • Autoclave or suitable pressure vessel

  • Stirring apparatus

  • Filtration equipment

  • Drying oven

Procedure:

  • Combine guanine with a mixture of acetic acid and acetic anhydride in a pressure-resistant vessel.

  • Heat the mixture under pressure while stirring. The exact temperature and pressure will depend on the specific industrial process but are typically elevated to ensure dissolution and reaction.

  • The initial reaction often produces N2-monoacetylguanine.[5]

  • The reaction mixture is then concentrated to remove a significant portion of the acetic acid.

  • More acetic anhydride is added to the concentrate.

  • The mixture is heated again, which can be done under pressure or at atmospheric pressure, to drive the reaction to completion, yielding N2,9-diacetylguanine.[5]

  • The reaction mixture is cooled to induce crystallization of the product.

  • The crystalline N2,9-diacetylguanine is collected by filtration, washed with acetic anhydride, and then dried.

Causality: The two-stage acetylation process allows for better control over the reaction and yields a purer product with minimal coloration, which is crucial for subsequent pharmaceutical synthesis.[5]

Logical Flow of Synthetic Utility

Synthetic_Utility Guanine Guanine N9_Acetyl 9-Acetyl-3H-purin-6-one (N9-acetylguanine) Guanine->N9_Acetyl Acetylation N29_Diacetyl N2,9-Diacetylguanine N9_Acetyl->N29_Diacetyl Further Acetylation Acyclovir Acyclovir / Ganciclovir N29_Diacetyl->Acyclovir N9-Alkylation & Deprotection Riboswitch_Interaction Compound N-acetylated Guanine (e.g., 9-acetyl-3H-purin-6-one) Binding_Assay Binding Assay (e.g., ITC, In-line probing) Compound->Binding_Assay Activity_Assay In vitro Transcription Termination Assay Compound->Activity_Assay Riboswitch Guanine Riboswitch RNA Riboswitch->Binding_Assay Riboswitch->Activity_Assay Data_Analysis Determine Kd and Modulation of Transcription Binding_Assay->Data_Analysis Activity_Assay->Data_Analysis

Caption: Workflow for assessing acetylated guanine-riboswitch interactions.

Deacetylation and Metabolic Fate

While there is no direct evidence of 9-acetyl-3H-purin-6-one's role in purine metabolism, the existence of deacetylase enzymes in biological systems raises questions about its potential metabolic fate if introduced into a cell. [6][7]Histone deacetylases (HDACs), for example, are a class of enzymes that remove acetyl groups from proteins. [7]It is conceivable that a similar enzymatic or spontaneous hydrolysis could remove the acetyl group from 9-acetyl-3H-purin-6-one, regenerating guanine. This guanine could then enter the purine salvage pathway. However, this remains a speculative pathway without direct experimental validation for this specific molecule.

Conclusion and Future Perspectives

The role of 9-acetyl-3H-purin-6-one is firmly established in the domain of synthetic chemistry, where it serves as a pivotal intermediate for the regioselective synthesis of N9-substituted guanine derivatives, including important antiviral drugs. Its function is not as a natural metabolite but as a tool for chemists to overcome the inherent challenges of guanine's reactivity.

Future research could explore the following avenues:

  • Screening for Biological Activity: A systematic screening of 9-acetyl-3H-purin-6-one and other N-acetylated purines against a panel of enzymes and receptors, including those in the purine metabolic pathways and riboswitches, could uncover novel biological activities.

  • Metabolic Stability and Prodrug Potential: Investigating the metabolic stability of the N9-acetyl group in various biological systems could determine if it can be utilized as a labile protecting group in prodrug design.

  • Enzymatic Deacetylation: Studies to identify specific enzymes capable of deacetylating N-acetylated purines would provide insight into their potential metabolic pathways and inform the design of targeted therapeutics.

References

  • US5583225A - Syntheses of acyclic guanine nucleosides - Google P
  • JPH0770124A - Production of acetylguanine - Google P
  • High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - MDPI. (URL: [Link])

  • Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC. (URL: [Link])

  • High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine - ResearchGate. (URL: [Link])

  • Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan. (URL: [Link])

  • The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development - MDPI. (URL: [Link])

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors | ACS Omega - ACS Publications. (URL: [Link])

  • Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs - PMC - PubMed Central. (URL: [Link])

  • Purine metabolism – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Schematic overview of acetylation and deacetylation. A) Enzymatic... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcar - Canadian Science Publishing. (URL: [Link])

  • Dynamic protein deacetylation is a limited carbon source for acetyl-CoA–dependent metabolism - PMC. (URL: [Link])

  • The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. (URL: [Link])

  • An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 Propoxymethyl) Guanine A Useful Intermediate For Ganciclovir - Quick Company. (URL: [Link])

  • Citric acid cycle - Wikipedia. (URL: [Link])

  • The mechanisms of acetylation and deacetylation on the ε‐amine group of... - ResearchGate. (URL: [Link])

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Exploratory

An In-Depth Technical Guide to the Discovery and Application of N-Acetylated Purines

Abstract: This technical guide provides a comprehensive overview of N-acetylated purines, charting their history from chemical synthesis to their pivotal role in modern drug development. Eschewing a conventional biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-acetylated purines, charting their history from chemical synthesis to their pivotal role in modern drug development. Eschewing a conventional biological narrative, this document clarifies that the significance of N-acetylated purines lies not in their natural occurrence, but in their utility as synthetic intermediates. We will explore the chemical principles behind their synthesis, their indispensable function as protecting groups in the production of antiviral nucleoside analogs like acyclovir, and an intriguing case of direct biological interaction with bacterial riboswitches. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this important class of molecules.

Introduction: A Tale of Two Acetylations

In the vast landscape of molecular biology, "N-acetylation" is most famously recognized as a widespread post-translational modification of proteins. The enzymatic addition of an acetyl group to the N-terminus of a polypeptide or the ε-amino group of a lysine residue is a fundamental regulatory mechanism controlling everything from gene expression to metabolic pathways. However, the term "N-acetylated purine" belongs to a different, yet equally significant, domain: the world of synthetic organic and medicinal chemistry.

Unlike their protein counterparts, N-acetylated purines such as N²-acetylguanine and N⁶-acetyladenine are not typically products of enzymatic pathways in living organisms. Instead, their history and importance are rooted in the laboratory, where they were developed as crucial tools to solve specific chemical challenges. The primary function of acetylating a purine base is to install a temporary protecting group on the exocyclic amino group. This chemical maneuver is essential for controlling the regioselectivity of subsequent reactions, particularly in the synthesis of nucleoside analogs that form the backbone of many antiviral and anticancer therapies.

This guide will illuminate the discovery, synthesis, and application of these vital synthetic intermediates, providing both the foundational chemistry and the practical context for their use in drug development. We will also explore a fascinating exception to their synthetic role: the direct interaction of N²-acetylguanine with bacterial RNA, opening a new frontier for antimicrobial research.

The Synthetic Chemist's Toolkit: The Discovery and Synthesis of N-Acetylated Purines

The history of N-acetylated purines is a story of chemists seeking control. The purine ring system contains multiple reactive nitrogen atoms. In guanine, for example, a synthetic chemist aiming to add a side chain to the N⁹ position (a common modification in antiviral drugs) must first prevent that side chain from incorrectly attaching to the more nucleophilic N⁷ position or the exocyclic N² amino group. The acetyl group provides the ideal solution.

The Role of the Acetyl Group: A Chemical Gatekeeper

The acetylation of the exocyclic amino group on guanine or adenine serves two primary purposes in nucleoside synthesis:

  • Protection: It renders the amino group non-nucleophilic, preventing it from interfering with the desired alkylation reaction.

  • Directing Alkylation: By temporarily protecting the N²-amino group, the electronic properties of the purine ring are altered, which often favors the alkylation at the therapeutically relevant N⁹ position over the N⁷ position. This regioselectivity is critical for the biological activity of the final drug molecule.[1][2]

Common Synthetic Protocols

The most common method for the N-acetylation of purines is treatment with a large excess of acetic anhydride, often in the presence of a solvent like N,N-dimethylacetamide (DMAC) or with acetic acid as a co-solvent to improve the solubility of the starting purine.[1][2] The reaction can be driven by heat, and the specific conditions can be tuned to produce either the mono-acetylated (e.g., N²-acetylguanine) or di-acetylated (N²,⁹-diacetylguanine) product.[1][3]

For example, heating guanine in acetic anhydride and acetic acid can yield diacetylguanine.[1] Subsequent careful addition of water can selectively hydrolyze the more labile N⁹-acetyl group, yielding N²-acetylguanine.[2]

Table 1: Comparison of Synthetic Methods for N-Acetylation of Guanine

MethodReagentsTypical ConditionsProduct(s)YieldKey ConsiderationsReference
Method A Acetic Anhydride, N,N-Dimethylacetamide (DMAC)160°C, 7 hoursN²,⁹-Diacetylguanine~90%High temperature can lead to colored impurities.[1][2]
Method B Acetic Anhydride, Acetic AcidRefluxN²,⁹-Diacetylguanine~95%Workup is critical. Simple solvent removal yields the diacetyl product.[1]
Method C Acetic Anhydride, Acetic Acid, then H₂OReflux, followed by controlled hydrolysis at 60°CN²-Acetylguanine~94%Selective hydrolysis of the N⁹-acetyl group.[2]
Method D Acetic Anhydride, Acetic Acid, Phosphoric AcidHeatN²,⁹-DiacetylguanineGoodUse of a strong acid catalyst can improve reaction efficiency.[1]
Experimental Protocol: Synthesis of N²,⁹-Diacetylguanine

This protocol is a representative example based on established literature.[1][2]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanine (1 equivalent).

  • Reagents: Add acetic acid (e.g., 5-10 volumes) and acetic anhydride (e.g., 5-10 equivalents).

  • Reaction: Heat the suspension to reflux (typically 120-140°C). The mixture should become a clear solution as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. The product may begin to crystallize.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude N²,⁹-diacetylguanine.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system if necessary.

Self-Validation Note: The identity and purity of the product should be confirmed by analytical methods such as ¹H NMR spectroscopy (verifying the presence of two acetyl singlets and the purine protons), Mass Spectrometry (confirming the correct molecular weight), and melting point analysis.

Guanine Guanine Reagents Acetic Anhydride (Ac₂O) + Acetic Acid (AcOH) Guanine->Reagents Suspend Heat Reflux (120-140°C) Reagents->Heat Heat Diacetylguanine N²,⁹-Diacetylguanine (Crude Product) Heat->Diacetylguanine Reaction Complete Evaporation Solvent Removal (Rotary Evaporation) Diacetylguanine->Evaporation Cool & Concentrate Purification Recrystallization Evaporation->Purification Isolate Solid Final_Product Pure N²,⁹-Diacetylguanine Purification->Final_Product

Figure 1: General workflow for the synthesis of N²,⁹-diacetylguanine.

Application in Drug Development: The Acyclovir Story

The paramount application of N-acetylated purines is in the synthesis of nucleoside analogs. The development of Acyclovir , a groundbreaking antiviral drug for herpes simplex virus (HSV), is a classic case study.

The Synthetic Challenge

Acyclovir is 9-(2-hydroxyethoxymethyl)guanine. The key synthetic challenge is to attach the acyclic side chain specifically to the N⁹ position of the guanine base. Direct alkylation of guanine leads to a mixture of N⁹ and N⁷ isomers, which are difficult and costly to separate.[1]

N-Acetylation as the Solution

By first converting guanine to N²,⁹-diacetylguanine, chemists protect the N²-amino group and activate the molecule for a more regioselective reaction. The diacetylated intermediate is then reacted with the appropriate side-chain precursor. This reaction proceeds with high selectivity for the N⁹ position. The final step is the simple removal (deprotection) of the acetyl groups, typically by hydrolysis with a base like sodium hydroxide, to yield the final drug product, acyclovir.[1][4]

cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Guanine Guanine Acetylation Acetylation (Acetic Anhydride) Guanine->Acetylation Diacetylguanine N²,⁹-Diacetylguanine Acetylation->Diacetylguanine Alkylation N⁹-Alkylation (Acid Catalyst) Diacetylguanine->Alkylation Sidechain Acyclic Side-Chain Precursor Sidechain->Alkylation Protected_Acyclovir Protected Acyclovir Intermediate Alkylation->Protected_Acyclovir Deprotection Hydrolysis (e.g., NaOH) Protected_Acyclovir->Deprotection Acyclovir Acyclovir Deprotection->Acyclovir

Figure 2: Role of N-acetylation in the regioselective synthesis of Acyclovir.

This strategy of using an acetyl protecting group has been fundamental to the industrial-scale production of acyclovir and other related antiviral drugs, demonstrating the profound impact of this synthetic tool on medicine.[1]

A Direct Biological Role: N²-Acetylguanine and the Guanine Riboswitch

While primarily a synthetic tool, research has uncovered a fascinating direct biological interaction for N²-acetylguanine. Many bacteria use riboswitches , structured RNA elements in the 5'-untranslated region of messenger RNAs, to regulate gene expression. The guanine riboswitch, for instance, binds directly to guanine to control the expression of genes involved in purine transport and synthesis.[5]

Remarkably, studies have shown that N²-acetylguanine can bind to the guanine riboswitch with high affinity.[6] Although slightly lower than the affinity for guanine itself, the binding is strong enough to effectively modulate the riboswitch's function and regulate gene transcription in bacteria like Bacillus subtilis.[6][7]

Mechanism of Interaction

X-ray crystallography has revealed that the binding of N²-acetylguanine dramatically remodels the ligand-binding pocket of the riboswitch.[6][7] It disrupts a key Watson-Crick pairing interaction between the ligand and a "discriminator" nucleotide (C74) in the RNA structure.[7] This unexpected binding mode makes the ligand more accessible to the solvent and opens up a new chemical space for designing novel antimicrobial agents that target these essential bacterial regulators.[6]

cluster_0 Bacterial mRNA Riboswitch Guanine Riboswitch (Aptamer Domain) Gene Coding Sequence (e.g., Purine Transporter) Conformation Conformational Change (Transcription Termination) Riboswitch->Conformation Induces NAG N²-Acetylguanine Binding Binds to Aptamer Pocket NAG->Binding Binding->Riboswitch

Figure 3: Interaction of N²-acetylguanine with a bacterial guanine riboswitch.

This discovery highlights a potential future for N-acetylated purines not just as intermediates, but as lead compounds in the development of new antibiotics, a critical area of research in an era of growing antimicrobial resistance.

Analytical and Characterization Methods

The analysis of synthetically prepared N-acetylated purines relies on standard techniques in organic chemistry. This stands in contrast to the sophisticated methods required to detect the often substoichiometric levels of N-acetylated proteins in complex biological samples.

Table 2: Key Analytical Techniques for N-Acetylated Purines

TechniquePurposeExpected Outcome
¹H NMR Spectroscopy Structural Elucidation- Characteristic singlet peak for the acetyl methyl protons (~2.2 ppm).- Peaks corresponding to the purine ring protons (e.g., H8 proton).- Absence of the exocyclic amine proton peak.
¹³C NMR Spectroscopy Structural Confirmation- Resonances for the acetyl carbonyl (~170 ppm) and methyl carbons.- Characteristic peaks for the carbon atoms of the purine ring.
Mass Spectrometry (MS) Molecular Weight VerificationDetection of the molecular ion peak corresponding to the exact mass of the N-acetylated purine (e.g., C₇H₇N₅O₂ for N²-acetylguanine, MW: 193.16 g/mol ).[8]
High-Performance Liquid Chromatography (HPLC) Purity Assessment & Reaction MonitoringA single, sharp peak indicates high purity. Can be used to track the consumption of starting material and formation of the product over time.
Infrared (IR) Spectroscopy Functional Group Identification- Strong absorption band for the amide carbonyl (C=O) stretch.- Bands corresponding to N-H stretching.

Conclusion and Future Outlook

The story of N-acetylated purines is a compelling example of how a specific chemical tool, developed to solve a fundamental problem in organic synthesis, can have a profound impact on human health. Their role as protecting groups has been indispensable in the creation of life-saving antiviral drugs. While their history is firmly planted in the synthesis lab, the discovery of their interaction with bacterial riboswitches signals a potential new chapter. Future research may focus on exploiting this interaction to design novel antibiotics or exploring other, as-yet-undiscovered biological roles for these versatile molecules. This guide has provided a technical foundation for understanding these compounds, from the causality behind their synthesis to their proven and potential applications, equipping researchers and developers with the knowledge to innovate further.

References

  • Markiewicz, W. T., et al. (n.d.). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research. Available at: [Link]

  • Gilbert, S. D., et al. (2020). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Viruses. Available at: [Link]

  • Sekar, T. V., & Periasamy, M. (2010). Synthesis of N6,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beauchamp, L. M., et al. (1996). Syntheses of acyclic guanine nucleosides. Google Patents, US5583225A.
  • (1995). Production of acetylguanine. Google Patents, JPH0770124A.
  • Mikhailov, S. N., et al. (2010). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide. PubChem Compound Summary for CID 135432176. Available at: [Link]

  • Gilbert, S. D., et al. (2020). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. PubMed. Available at: [Link]

  • Nguyen, K. C., et al. (2009). SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. VAST Journals System. Available at: [Link]

  • Battaglia, R. A., et al. (2024). Ligand Response of Guanidine-IV riboswitch at Single-molecule Level. eLife. Available at: [Link]

  • (2001). An improved regiospecific process for synthesis of acyclic nucleosides. European Patent Office, EP0806425B1. Available at: [Link]

  • Zhang, Y., et al. (2022). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules. Available at: [Link]

  • B-Rao, C., et al. (2020). Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes. Life. Available at: [Link]

  • King, M. W. (2022). Nucleotides: Biosynthesis and Catabolism. The Medical Biochemistry Page. Available at: [Link]

  • Mlýnský, V., et al. (2021). Mutations of N1 Riboswitch Affect its Dynamics and Recognition by Neomycin Through Conformational Selection. Frontiers in Molecular Biosciences. Available at: [Link]

  • (n.d.). A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine. Google Patents, CN111777611A.
  • Zatsepin, T. S., et al. (2010). Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. ResearchGate. Available at: [Link]

  • Robins, M. J., & Uznanski, B. (1987). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Canadian Journal of Chemistry. Available at: [Link]

  • Geylan, G., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. Available at: [Link]

  • Sargsyan, A., et al. (2022). Ligand specificity and adaptability revealed by the first Guanine-II riboswitch tertiary structure. RNA Biology. Available at: [Link]

  • (2022). Purine Synthesis. Microbe Notes. Available at: [Link]

  • (1997). Purine and Pyrimidine Metabolism. University of Virginia. Available at: [Link]

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Foundational

Structural Elucidation of 9-Acetyl-3H-purin-6-one: An Analytical Framework

This guide is structured to serve as an authoritative reference for the structural elucidation of 9-acetyl-3H-purin-6-one (also referred to as -acetylhypoxanthine).[1][2][3] It prioritizes the "Why" and "How" of analysis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an authoritative reference for the structural elucidation of 9-acetyl-3H-purin-6-one (also referred to as


-acetylhypoxanthine).[1][2][3] It prioritizes the "Why" and "How" of analysis, addressing the specific challenges of purine regiochemistry and hydrolytic instability common in nucleoside analogue development.

Executive Summary & Synthetic Relevance

9-acetyl-3H-purin-6-one (CAS: 408531-05-5) is a critical intermediate in the synthesis of antiviral nucleoside analogues (e.g., Acyclovir, Ribavirin) and a documented process impurity.[1][2][3] Its structural integrity is governed by two competing factors:

  • Regiochemistry: The competition between

    
     and 
    
    
    
    acylation sites.[1][2][3][4]
  • Tautomeric Equilibrium: The influence of the

    
    -acetyl group on the lactam-lactim (keto-enol) stability at 
    
    
    
    .[1][2][3]

For drug development professionals, distinguishing this specific isomer from its


-acetyl counterpart or its hydrolysis product (hypoxanthine) is a mandatory quality control step.[1][2][3]

Structural Dynamics & Tautomerism

Before engaging in spectral analysis, one must understand the molecule's behavior in solution.[3] Hypoxanthine derivatives exist in a tautomeric equilibrium.[1][2][3][5] However, acetylation at


 locks the imidazole ring, forcing specific electronic consequences.
  • The Locking Effect: In unsubstituted hypoxanthine, the proton is mobile between

    
     and 
    
    
    
    . Acetylation at
    
    
    fixes this position, forcing the remaining proton to reside primarily on
    
    
    (stabilizing the
    
    
    -one lactam form) or
    
    
    .[1][2][3]
  • Hydrolytic Instability: The

    
    -acetyl bond is an amide-like linkage but is electronically destabilized by the electron-deficient purine ring.[1][2][3] It is susceptible to hydrolysis in aqueous media, reverting to hypoxanthine.[1][2][3] Crucial Protocol Note: All analytical samples must be prepared in anhydrous aprotic solvents (DMSO-
    
    
    
    , DMF-
    
    
    ) to prevent in-situ degradation during analysis.[1][2][3]
Visualizing the Structural Pathway

The following diagram illustrates the formation and potential degradation pathways, highlighting the critical analytical checkpoints.

Purine_Analysis_Workflow Hypoxanthine Hypoxanthine (Start) Reaction Acetylation (Ac2O / Pyridine) Hypoxanthine->Reaction Crude Crude Mixture (N9 + N7 Isomers) Reaction->Crude N9_Acetyl 9-acetyl-3H-purin-6-one (Target) Crude->N9_Acetyl Thermodynamic Control N7_Acetyl 7-acetyl isomer (Kinetic Impurity) Crude->N7_Acetyl Kinetic Control Hydrolysis Degradation (Hydrolysis to Start) N9_Acetyl->Hydrolysis Moisture/H+ NMR_Check 1H NMR (H8 Shift) N9_Acetyl->NMR_Check XRD_Check XRD (Definitive Regio-ID) N9_Acetyl->XRD_Check Hydrolysis->Hypoxanthine

Caption: Synthesis and degradation logic flow. Note the reversibility via hydrolysis, necessitating anhydrous handling.[1]

Spectroscopic Characterization (The "What")

A. Nuclear Magnetic Resonance ( H NMR)

NMR is the primary tool for rapid identification.[1][2][3] The diagnostic signal is the chemical shift of the proton at


.[3]

Mechanism of Shift: The acetylation of


 withdraws electron density from the imidazole ring.[1][3] This deshielding effect causes a significant downfield shift of the 

proton compared to the parent hypoxanthine or the

isomer.[3]

Table 1: Diagnostic NMR Signals (DMSO-


) 
PositionSignal TypeApprox. Shift (

ppm)
Structural Insight
H-2 Singlet8.10 – 8.20Pyrimidine ring proton; less affected by N9 substitution.[1][2][3]
H-8 Singlet8.50 – 8.70 Diagnostic Marker. Shifts downfield (

ppm) vs. unsubstituted hypoxanthine due to N9-acetyl deshielding.[1][2][3]
Acetyl-CH3 Singlet2.70 – 2.85Characteristic methyl singlet.[1][2][3] Integration must be 3:1 vs H-2/H-8.[1][2][3]
N1-H Broad Singlet12.0 – 12.5Confirms the Lactam (

) tautomer.[1][2][3] Disappears with

exchange.
B. Infrared Spectroscopy (FT-IR)

Differentiation between the ring carbonyl (amide) and the exocyclic acetyl group is essential.[1][2][3]

  • Exocyclic Carbonyl (

    
    ):  Sharp band at 1730–1750 cm⁻¹ .[1][2][3] This is higher energy than a typical amide due to the electron-withdrawing nature of the purine ring.[1][2][3]
    
  • Ring Carbonyl (

    
    ):  Strong band at 1680–1700 cm⁻¹  (Amide I region).[1][2][3]
    
  • Absence of OH: Lack of a broad O-H stretch confirms the keto (lactam) form over the enol (lactim) form.[1][3]

C. Mass Spectrometry (MS)[1][2][3]
  • Ionization: ESI+ (Electrospray Ionization in positive mode).[1][2][3]

  • Parent Ion:

    
     m/z.[1][2][3]
    
  • Fragmentation: The

    
    -acetyl bond is labile.[1][2][3] High collision energy often results in the loss of the acetyl group (42 Da), showing a dominant daughter ion at 137 m/z  (Hypoxanthine core).[3]
    
    • Expert Tip: If the 137 m/z peak dominates the spectrum even at low fragmentation energies, the sample has likely hydrolyzed prior to injection.

Experimental Protocols (The "How")

Protocol 1: Synthesis & Purification (Self-Validating System)

Objective: Isolate the thermodynamic


 product while minimizing hydrolysis.
  • Reaction: Suspend Hypoxanthine (10 mmol) in Acetic Anhydride (5 mL) with catalytic Pyridine. Reflux for 2-4 hours.

    • Validation: Solution turns clear as the product forms (improved solubility of acylated purines).[2][3]

  • Monitoring: Check TLC (CHCl3:MeOH 9:1).

    
     of product will be higher (less polar) than starting material.[1][2][3]
    
  • Isolation (Critical Step):

    • Cool to

      
      .
      
    • Do NOT quench with water (causes hydrolysis).[1][2][3]

    • Add cold diethyl ether to precipitate the product.[1][2][3]

    • Filter under Argon/Nitrogen atmosphere.[1][2][3]

  • Drying: Vacuum dry over

    
     for 24 hours.
    
Protocol 2: Regio-Isomer Differentiation via HMBC

Objective: Prove the Acetyl group is on


, not 

.[3]
  • Setup: Prepare 20 mg sample in dry DMSO-

    
    . Run 2D HMBC (Heteronuclear Multiple Bond Correlation).
    
  • Logic Chain:

    • Identify the Acetyl Carbonyl Carbon (~168 ppm).[1][2][3]

    • Look for a 3-bond correlation (

      
      ) .[1][2][3]
      
    • If

      
      -Acetyl:  The Acetyl Carbonyl will correlate with H-8 .[1][2][3]
      
    • If

      
      -Acetyl:  The Acetyl Carbonyl will correlate with H-8  (ambiguous) BUT the quaternary carbons 
      
      
      
      and
      
      
      will show different correlation patterns to H-8.[1][2][3]
    • Definitive Proof: Use 15N-HMBC if available.[1][2][3] The Acetyl protons will correlate strongly to

      
       (approx 170-180 ppm relative to 
      
      
      
      ).[1][2][3]

Crystallographic Validation (XRD)

While NMR provides solution-state data, Single Crystal X-Ray Diffraction (XRD) is the gold standard for solid-state confirmation.[1][2][3]

  • Crystal Growth: Slow evaporation of a solution in Acetonitrile (avoid alcohols/water).[1][2][3]

  • Key Lattice Parameters:

    • Look for the

      
       bond length.[1][2][3] A length of ~1.22-1.24 Å confirms the double bond character (Ketone/Lactam).[1][2][3]
      
    • Purine Planarity: The

      
      -acetyl group may twist slightly out of the purine plane to relieve steric strain with 
      
      
      
      .[1][2][3]

Analytical Decision Tree

Use this logic flow to troubleshoot your analysis.

Analytical_Decision_Tree Start Sample Isolated Solubility Soluble in CHCl3? Start->Solubility NMR 1H NMR (DMSO-d6) Solubility->NMR Yes (likely acylated) Result_Hyd FAILED: Hydrolyzed to Hypoxanthine Solubility->Result_Hyd No (likely Hypoxanthine) H8_Shift H8 > 8.5 ppm? NMR->H8_Shift MS Mass Spec (ESI) H8_Shift->MS Yes Result_N7 Isomer: 7-acetyl isomer H8_Shift->Result_N7 No (H8 ~8.1-8.3) Frag Parent 179 m/z visible? MS->Frag Result_N9 CONFIRMED: 9-acetyl-3H-purin-6-one Frag->Result_N9 Yes Frag->Result_Hyd No (Only 137 m/z)

Caption: Step-by-step logic to confirm identity and rule out hydrolysis.

References

  • Regioselectivity of Purine Acylation

    • Title: Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[1][2][3]

    • Source: Journal of Organic Chemistry / NIH PubMed.[1][2][3]

    • URL:[Link][1][2][3]

  • Stability of N-Acetyl Derivatives

    • Title: Stability of N-Acetylcysteine and related N-acetyl compounds in solution.[1][2][3]

    • Source: MDPI / NIH.[1][2][3]

    • URL:[Link]

  • Chemical Identity & Synonyms

    • Title: 9-Acetyl-1,9-dihydro-6H-purin-6-one (Compound Summary).[1][2][3][6][7]

    • Source: PubChem.[1][2][3][6]

    • URL:[Link] (Note: Link references related tritiated derivative structure for core connectivity confirmation).[1][2][3]

  • Crystal Structure Methodology

    • Title: Crystal structures and Hirshfeld surface analyses of hypoxanthine salts.[1][2][3][5]

    • Source: Acta Crystallographica / NIH PMC.[1][2][3]

    • URL:[Link]

Sources

Exploratory

Therapeutic Horizons of Acetylated Purines: From Synthetic Scaffolds to Riboswitch Modulators

Topic: Potential Therapeutic Applications of Acetylated Purines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The therapeutic landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Applications of Acetylated Purines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic landscape of purine nucleosides is vast, encompassing cornerstones of antiviral and antineoplastic chemotherapy. However, the utility of native purines is often limited by poor solubility, rapid metabolic degradation, and suboptimal bioavailability. Acetylation—specifically the introduction of acetyl groups to the


 (guanine) or 

(adenine) positions, or the hydroxyls of the ribose moiety—serves as a critical strategy to overcome these physicochemical barriers.

This guide analyzes the dual utility of acetylated purines: first, as bioactive ligands targeting bacterial riboswitches for next-generation antimicrobials; and second, as strategic intermediates and prodrugs that enable the regioselective synthesis and delivery of blockbuster nucleoside analogs.

Mechanistic Foundations: The Acetylation Advantage

Physicochemical Modulation

Acetylation alters the hydrogen-bonding capacity and lipophilicity of the purine scaffold.

  • Lipophilicity (

    
    ):  Acetylation of polar amine or hydroxyl groups significantly increases 
    
    
    
    , enhancing passive diffusion across the intestinal epithelium and blood-brain barrier (BBB).
  • Solubility Profile: While native guanine is notoriously insoluble in water/organic solvents due to strong intermolecular H-bonding,

    
    -acetylguanine  exhibits improved solubility in organic media (e.g., DMF, DMAc), facilitating its use in chemical synthesis and formulation.[1]
    
Metabolic Stability and Prodrug Activation

In a therapeutic context, acetyl groups often function as "chemical masks."

  • Protection:

    
    -acetylation protects the exocyclic amine from premature deamination by enzymes like adenosine deaminase (ADA) or guanine deaminase.[1]
    
  • Activation: The acetyl group is cleaved in vivo by non-specific plasma esterases or hepatic amidases to release the active parent nucleoside.

DOT Diagram 1: General Activation Pathway of Acetylated Purine Prodrugs

The following diagram illustrates the generic metabolic activation pathway for an acetylated purine nucleoside (e.g., a theoretical


-acetylated antiviral).

ProdrugActivation Prodrug Acetylated Purine (Prodrug) Liver Hepatic/Plasma Esterases & Amidases Prodrug->Liver Hydrolysis Intermediate Free Nucleoside (Parent Drug) Liver->Intermediate Deacetylation Kinase1 Nucleoside Kinases Intermediate->Kinase1 Phosphorylation MP Nucleoside Monophosphate Kinase1->MP Kinase2 Cellular Kinases MP->Kinase2 Phosphorylation TP Nucleoside Triphosphate (Active Species) Kinase2->TP Target Viral Polymerase / Riboswitch TP->Target Inhibition/Binding

Caption: Metabolic cascade converting an inactive acetylated purine prodrug into its bioactive triphosphate form.[1]

Emerging Therapeutic Target: Riboswitch Modulation[1]

While historically viewed as synthetic intermediates,


-acetylated purines are emerging as direct therapeutic agents targeting riboswitches —regulatory segments of mRNA that control gene expression in bacteria.[1]
-Acetylguanine and the guanine-Riboswitch

Bacterial purine metabolism is tightly regulated by guanine-sensing riboswitches.[1] Research indicates that


-acetylguanine  interacts with specific riboswitch domains, acting as an analog that can disrupt bacterial purine homeostasis.[1]
  • Mechanism:

    
    -acetylguanine binds to the aptamer domain of the guanine riboswitch. Unlike native guanine, the acetyl group creates steric bulk that may alter the "induced fit" mechanism required for transcription elongation or translation initiation.
    
  • Therapeutic Potential: By triggering premature transcriptional termination or inhibiting translation of essential purine biosynthesis genes (e.g., xpt-pbuX operon in B. subtilis),

    
    -acetylguanine derivatives serve as leads for novel antimicrobial agents  that bypass traditional resistance mechanisms.[1]
    
Data Summary: Ligand Affinity

The following table summarizes the comparative binding properties of guanine derivatives against the guanine-riboswitch (GR).

LigandModification

(Dissociation Constant)
Biological Effect
Guanine None (Native)~5 nMNatural repression of purine biosynthesis genes.[1]

-Acetylguanine
Acetyl on C2-amine~300 nMModulates transcriptional termination; potential bacteriostatic.[1][2]
Hypoxanthine Deaminated C2>1000 nMWeak binding; poor regulatory control.[1]

Note: Data derived from riboswitch structure-activity relationship (SAR) studies [1].

Strategic Application in Drug Synthesis (Regioselectivity)

The most prevalent application of acetylated purines today is in the manufacturing of acyclic nucleoside phosphonates (e.g., Acyclovir, Ganciclovir).

The vs. Alkylation Problem

Direct alkylation of guanine is non-selective, yielding a mixture of biologically active


-isomers and inactive 

-isomers.[1]
  • Solution: Using

    
    -diacetylguanine  or 
    
    
    
    -acetylguanine
    as the starting material.[1][3]
  • Mechanism: The acetyl group at

    
     alters the electron density of the purine ring and provides steric hindrance, significantly shifting the ratio toward the desired 
    
    
    
    -alkylation product when reacted with side-chain precursors (e.g., 2-oxa-1,4-butanediol diacetate).[1]
DOT Diagram 2: Regioselective Synthesis of Acyclovir

This workflow demonstrates how acetylation is critical for synthesizing the antiviral Acyclovir.

SynthesisWorkflow Guanine Guanine Acetylation Acetic Anhydride + DMAc Guanine->Acetylation N2Acetyl N2-Acetylguanine (Key Intermediate) Acetylation->N2Acetyl Yields ~75% Alkylation Alkylation (Side Chain Addition) N2Acetyl->Alkylation Directs Regioselectivity Mixture Reaction Mixture (N9 > N7 Isomer) Alkylation->Mixture Deprotection Hydrolysis (Removal of Acetyl) Mixture->Deprotection Acyclovir Acyclovir (Active Drug) Deprotection->Acyclovir

Caption: Synthetic pathway utilizing N2-acetylguanine to maximize yield of the antiviral Acyclovir.[1]

Experimental Protocols

Protocol: Synthesis of -Acetylguanine

Objective: To isolate high-purity


-acetylguanine for use as a riboswitch ligand or synthetic intermediate.[1]

Reagents:

  • Guanine (10 mmol)[1]

  • Acetic Anhydride (

    
    , 40 mmol)
    
  • N,N-Dimethylacetamide (DMAc, Solvent)[1]

Methodology:

  • Suspension: Suspend 1.51 g of Guanine in 20 mL of DMAc in a round-bottom flask equipped with a reflux condenser.

  • Acetylation: Add 3.8 mL of Acetic Anhydride dropwise under stirring.

  • Reflux: Heat the mixture to 140°C (reflux) for 2–4 hours. Note: The suspension should clear as the acetylated product is more soluble.

  • Precipitation: Cool the reaction mixture to room temperature. The product may precipitate; if not, add cold water or ethanol to induce crystallization.

  • Filtration: Filter the white solid and wash with cold ethanol (3x 10 mL) to remove excess acetic acid/anhydride.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the characteristic singlet of the acetyl methyl group at
    
    
    ppm and the downfield shift of the amide proton [2].
Protocol: Riboswitch Binding Assay (Isothermal Titration Calorimetry)

Objective: To determine the affinity (


) of acetylated purines to the guanine-riboswitch aptamer.
  • RNA Preparation: Transcribe the xpt riboswitch aptamer domain in vitro using T7 RNA polymerase. Purify via PAGE.

  • Buffer Exchange: Dialyze RNA into binding buffer (50 mM Tris-HCl pH 7.5, 10 mM

    
    , 100 mM KCl).
    
  • Ligand Preparation: Dissolve

    
    -acetylguanine in the same buffer (ensure pH is re-adjusted if necessary).
    
  • Titration:

    • Load RNA (5–10

      
      M) into the ITC cell.
      
    • Load Ligand (50–100

      
      M) into the injection syringe.
      
    • Perform 20 injections of 2

      
      L each at 25°C.
      
  • Analysis: Fit the integrated heat data to a one-site binding model to extract

    
    , 
    
    
    
    , and
    
    
    [3].

References

  • ResearchGate. Regioselective N-Alkylation of Adenosine: Application of N6-Acetyl-2',3',5'-tri-O-acetyladenosine. ResearchGate.[1] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Analytical Strategies for 9-acetyl-3H-purin-6-one (9-Acetylhypoxanthine)

Executive Summary This guide details the analytical characterization and quantification of 9-acetyl-3H-purin-6-one (CAS: 408531-05-5), also known as 9-acetylhypoxanthine . This compound is a critical process-related impu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization and quantification of 9-acetyl-3H-purin-6-one (CAS: 408531-05-5), also known as 9-acetylhypoxanthine . This compound is a critical process-related impurity in the synthesis of antiviral nucleoside analogues (e.g., Vidarabine, Ribavirin) and a potential intermediate in purine metabolism studies.

The Core Challenge: The N9-acetyl group is susceptible to hydrolysis in aqueous media, converting the analyte back to its parent compound, Hypoxanthine. This guide provides a self-validating protocol designed to mitigate on-column degradation and ensure data integrity during LC-MS/MS and HPLC-UV analysis.

Molecular Profile & Physicochemical Context[1][2][3][4][5][6]

PropertyDescription
Systematic Name 9-acetyl-1,9-dihydro-6H-purin-6-one
Common Name 9-Acetylhypoxanthine
CAS Number 408531-05-5
Molecular Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
Solubility Soluble in DMSO, DMF; sparingly soluble in water (hydrolyzes).
UV Max ~250–254 nm (Purine core)
Critical Instability Hydrolytic Lability: The N9-acetyl bond is chemically active (similar to an amide/imide hybrid) and cleaves rapidly in acidic or basic aqueous solutions.
Degradation Pathway (Mechanism)

Understanding the degradation is vital for accurate quantification. The presence of Hypoxanthine in your chromatogram may be an artifact of sample preparation rather than a true impurity.

Degradation A 9-Acetylhypoxanthine (Analyte) B Transition State (Tetrahedral Intermediate) A->B + H2O / H+ or OH- C Hypoxanthine (Degradant) B->C D Acetic Acid B->D

Figure 1: Hydrolytic degradation pathway of 9-acetylhypoxanthine. High water content or extreme pH accelerates this conversion.

Method A: HPLC-UV (Purity & Process Control)

Best for: Routine purity testing of dry powders or non-aqueous reaction mixtures.

Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent Core-Shell column.

    • Why? Core-shell particles provide high resolution at lower backpressures, minimizing frictional heating which could degrade the thermally labile acetyl group.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0 (Adjusted with dilute Acetic Acid).

    • Why? A pH of 6.0 is the "stability sweet spot." It is acidic enough to suppress silanol activity but avoids the rapid acid-catalyzed hydrolysis seen at pH < 3.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C (Strictly controlled; do not heat to 40°C).

  • Detection: UV @ 254 nm.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrate
8.060Elute Analyte (Retains hydrophobic acetyl group)
9.095Wash
11.05Re-equilibrate
Sample Preparation (The "Self-Validating" Step)

Crucial: Do not dissolve the standard in pure water.

  • Stock Solution: Dissolve 1 mg of 9-acetylhypoxanthine in 1 mL of anhydrous DMSO or 100% Acetonitrile .

  • Working Standard: Dilute the stock 1:10 into the starting mobile phase (95% Buffer / 5% ACN) immediately prior to injection.

  • Validation Check: Inject the Working Standard at T=0 and T=30 mins. If the Hypoxanthine peak (RT ~ 2-3 min) increases by >2%, the sample stability is compromised.

Method B: LC-MS/MS (Trace Impurity Analysis)

Best for: Detecting trace levels (ppm) in drug substances (e.g., Vidarabine).

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (ESI+).

  • Source Temp: 300°C.

  • Capillary Voltage: 3.5 kV.

MRM Transition Table
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Logic
9-Acetylhypoxanthine 179.1 [M+H]⁺137.1 15Loss of Acetyl (ketene) - Specific
119.125Purine ring fragment
Hypoxanthine 137.1 [M+H]⁺110.120Loss of HCN (Ring opening)

Note on Specificity: The transition 179.1 → 137.1 is the "quantifier" transition. It represents the cleavage of the acetyl group. If you see a peak in the 137.1 channel at the retention time of the acetylated parent, it confirms the acetyl group was present before entering the collision cell.

Structural Confirmation (NMR)

For reference standard qualification, 1H-NMR is required to confirm the integrity of the acetyl group.

  • Solvent: DMSO-d6 (Avoid D2O to prevent H/D exchange and hydrolysis).

  • Key Signals:

    • δ 2.7–2.8 ppm (s, 3H): Acetyl methyl group (-COCH 3). Note: This is downfield compared to N-acetyl on amines due to the electron-withdrawing purine ring.

    • δ 8.0–8.5 ppm (s, 1H/1H): Purine ring protons (H-2 and H-8).

    • Absence of broad singlet at ~12-13 ppm (N9-H): Confirms substitution at N9.

Workflow Visualization

AnalyticalWorkflow Sample Sample (Solid/Oil) Prep Dissolve in DMSO/ACN (Avoid Water) Sample->Prep Dilution Dilute 1:10 in Buffer (Inject < 5 mins) Prep->Dilution LC LC Separation (pH 6.0, 25°C) Dilution->LC Decision Detector? LC->Decision UV UV (254 nm) Quantification > 0.1% Decision->UV High Conc MS MS/MS (MRM 179->137) Trace < 0.1% Decision->MS Low Conc Result Data Analysis Check for Hypoxanthine Artifacts UV->Result MS->Result

Figure 2: Analytical workflow emphasizing rapid injection to prevent hydrolysis.

References

  • ChemicalBook. (2025). Acetyl hypoxanthine (CAS 408531-05-5) Properties and Suppliers.[1][2] Retrieved from

  • National Institutes of Health (NIH). (2011). Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides. (Discusses N9-alkylation and acylation reactivity). Retrieved from

  • Pharmaffiliates. (2025). N-Acetyl Hypoxanthine Reference Standard. Retrieved from

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention. Retrieved from

  • MDPI. (2017). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir.[3] (Contextualizes N9-acetyl reactivity in antiviral synthesis). Retrieved from

Sources

Application

Application Note &amp; Protocol: A Guide to the Experimental Acetylation of Guanine

Abstract: This comprehensive guide provides a detailed protocol and theoretical background for the chemical acetylation of guanine. Guanine, a fundamental component of nucleic acids, possesses multiple sites susceptible...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed protocol and theoretical background for the chemical acetylation of guanine. Guanine, a fundamental component of nucleic acids, possesses multiple sites susceptible to modification, with the exocyclic N2 amine and the N9 imidazole nitrogen being primary targets for acetylation. The strategic addition of acetyl groups to the guanine moiety is a critical step in the synthesis of various nucleoside analogs, which are cornerstone molecules in antiviral and anticancer drug development.[1][2] This document outlines a robust experimental setup for achieving N2,N9-diacetylguanine, detailing the underlying chemical principles, step-by-step procedures, and methods for purification and characterization. It is intended for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction: The Significance of Guanine Acetylation

Guanine is one of the four main nucleobases found in DNA and RNA. The modification of its structure is of paramount importance in several fields of biomedical research. Acetylation, the addition of an acetyl functional group, serves as a crucial synthetic handle and a protective group in the multi-step synthesis of complex nucleoside analogs. These analogs are often designed to interfere with viral replication or cancer cell proliferation, making the acetylation of guanine a foundational technique in the development of therapeutics.[1] For instance, diacetylguanine is a key intermediate in the production of acyclovir, a widely used antiviral medication.[3]

Furthermore, in a biological context, the modification of DNA bases, including guanine, can be a result of exposure to carcinogens or a part of cellular signaling pathways.[4] Studying these modifications in vitro requires reliable methods for synthesizing acetylated guanine standards. Understanding the principles of guanine acetylation enables researchers to design and execute experiments that can lead to novel therapeutic agents and a deeper understanding of cellular processes.

Chemical Principles of Guanine Acetylation

The acetylation of guanine is typically achieved through nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atoms of the guanine molecule attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. Guanine has several nucleophilic nitrogen atoms, but the N2 and N9 positions are the most reactive under many conditions.

The reaction is often carried out in a suitable solvent and may be facilitated by a catalyst. The choice of reaction conditions can influence the selectivity and yield of the desired acetylated product, be it mono- or di-acetylated guanine.[3]

Caption: Mechanism of Guanine Acetylation.

Experimental Design and Optimization

The success of guanine acetylation hinges on several critical factors. A thoughtful approach to experimental design is necessary to achieve high yield and purity.

  • Choice of Acetylating Agent: Acetic anhydride is the most commonly used acetylating agent due to its high reactivity and availability.[3][5] Other reagents like acetyl chloride can also be used, but may require different reaction conditions and handling precautions.[6]

  • Solvent System: Guanine is notoriously insoluble in water and many common organic solvents.[7][8] Therefore, the choice of solvent is critical. Acetic acid is often used as it can solubilize guanine to some extent, especially at elevated temperatures, and is compatible with acetic anhydride.[5] Other high-boiling polar aprotic solvents like N,N-dimethylacetamide (DMAc) or pyridine have also been employed.[3][6]

  • Catalysis: While the reaction can proceed without a catalyst, acidic or basic catalysts can be used to enhance the reaction rate. For instance, phosphoric acid has been shown to be an effective catalyst that does not cause product discoloration, which can be an issue with other acids like sulfuric acid.[3] In some protocols, a base like pyridine can act as both a solvent and a catalyst.[6]

  • Reaction Temperature and Time: The acetylation of guanine is typically performed at elevated temperatures to overcome its low solubility and to drive the reaction to completion. Reaction temperatures can range from room temperature to over 150°C, with reaction times varying from a few hours to overnight.[3][6] Careful monitoring of the reaction progress is essential to avoid the formation of degradation products.

Detailed Protocol for N2,N9-Diacetylation of Guanine

This protocol is a robust method for the synthesis of N2,N9-diacetylguanine, a versatile intermediate for further chemical modifications.

Materials and Reagents
Material/ReagentGradeSupplier (Example)Notes
Guanine≥98%Sigma-AldrichEnsure it is finely powdered.
Acetic AnhydrideACS Reagent, ≥98%Fisher ScientificHandle in a fume hood.
Acetic Acid, GlacialACS Reagent, ≥99.7%VWRCorrosive.
Phosphoric Acid85% in H₂OMerckUse as a catalyst.
Deionized WaterHigh PurityMilliporeFor work-up.
Ethanol95%Decon LabsFor washing.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add guanine (e.g., 10 g, 66.2 mmol).

  • Addition of Solvents and Catalyst: To the flask, add glacial acetic acid (e.g., 100 mL) and acetic anhydride (e.g., 50 mL). With stirring, carefully add a catalytic amount of phosphoric acid (e.g., 0.5 mL).[3]

  • Heating and Reaction: Heat the reaction mixture to reflux (approximately 140-150°C) with continuous stirring. The suspension should gradually become a clear solution. Maintain the reflux for 2-4 hours.[5] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Reaction Work-up and Product Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly and carefully add the reaction mixture to a beaker containing ice-cold deionized water (e.g., 500 mL) with vigorous stirring. This will precipitate the diacetylguanine.

    • Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water (2 x 50 mL) and then with cold 95% ethanol (2 x 30 mL) to remove residual acetic acid and other impurities.

  • Drying: Dry the product in a vacuum oven at 60-80°C to a constant weight. A typical yield for this procedure is in the range of 90-95%.[3]

Caption: Experimental Workflow.

Characterization and Quality Control

To ensure the identity and purity of the synthesized N2,N9-diacetylguanine, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and position of the acetyl groups. The spectrum should show two distinct singlets corresponding to the two acetyl groups.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the structure.

    • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring. Check the quality of reagents.
Loss of product during work-up.Ensure complete precipitation by using sufficient ice-cold water. Avoid excessive washing.
Product Discoloration Reaction temperature too high or reaction time too long, leading to degradation.Optimize reaction temperature and time. Use a milder catalyst like phosphoric acid.[3]
Incomplete Dissolution of Guanine Guanine has poor solubility.Ensure the guanine is finely powdered. Use the recommended solvent system and temperature.
Presence of Mono-acetylated Guanine Incomplete reaction.Increase the molar excess of acetic anhydride.[5] Extend the reaction time.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride and glacial acetic acid are corrosive and have strong odors. Handle with care.

  • The reaction is performed at high temperatures. Use caution when handling the hot reaction mixture.

Applications

The N2,N9-diacetylguanine synthesized using this protocol is a valuable intermediate for a variety of applications in drug discovery and development, including:

  • Synthesis of Antiviral Nucleoside Analogs: As a protected form of guanine, it can be used in glycosylation reactions to synthesize nucleosides like acyclovir and ganciclovir.[9]

  • Preparation of Modified Oligonucleotides: Acetylated guanine can be incorporated into synthetic DNA or RNA strands for studies on DNA damage and repair.[10]

  • Development of Anticancer Agents: The guanine scaffold is present in many anticancer drugs, and its modification is a key strategy in developing new therapeutics.[1][2]

References

  • CN111440170A - Method for synthesizing guanine by using guanosine - Google P
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). (URL: [Link])

  • JPH0770124A - Production of acetylguanine - Google P
  • CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google P
  • US5583225A - Syntheses of acyclic guanine nucleosides - Google P
  • An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 Propoxymethyl) Guanine A Useful Intermediate For Ganciclovir - Quick Company. (URL: [Link])

  • MDPI. (2023). Activated Microglia-Derived Extracellular Vesicles Elicit a Pro-Inflammatory Astrocytic Response via Cargo-Dependent Mechanisms. (URL: [Link])

  • Wikipedia. (2024). Epigenetic regulation of neurogenesis. (URL: [Link])

  • Morinaga, N., Tsai, S. C., Adamik, R., Moss, J., & Vaughan, M. (1995). Purification and characterization of a guanine nucleotide-exchange protein for ADP-ribosylation factor from spleen cytosol. Proceedings of the National Academy of Sciences, 92(8), 3303–3307. (URL: [Link])

  • Granzhan, A., & Kotera, M. (2013). Acetylation regulates DNA repair mechanisms in human cells. DNA repair, 12(6), 453–461. (URL: [Link])

  • ResearchGate. (2023). Aqueous solubility of guanine reported in the literature and obtained... (URL: [Link])

  • Williams, D. M., & Brown, D. M. (2000). Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). Nucleic acids research, 28(6), 1389–1394. (URL: [Link])

  • Sherin, D. R., & Manoj, T. K. (2021). Exploring the selectivity of guanine scaffold in anticancer drug development by computational repurposing approach. Scientific reports, 11(1), 16239. (URL: [Link])

  • Volt, H., & Garm, C. (2013). Base Excision Repair Facilitates a Functional Relationship Between Guanine Oxidation and Histone Demethylation. Antioxidants & redox signaling, 18(18), 2429–2443. (URL: [Link])

  • ResearchGate. (2015). Synthesis and biological activities of O 6 -alkylguanine derivatives. (URL: [Link])

  • Zhang, Y., et al. (2023). Biomineralization and Properties of Guanine Crystals. Crystals, 13(8), 1259. (URL: [Link])

  • Scherer, G., et al. (1989). Reaction of trans-4-N-acetoxy-N-acetylaminostilbene with guanosine and deoxyguanosine in vitro: the primary reaction product at N2 of guanine yields different final adducts. Carcinogenesis, 10(10), 1775-1783. (URL: [Link])

  • Sherin, D. R., & Manoj, T. K. (2021). Exploring the selectivity of guanine scaffold in anticancer drug development by computational repurposing approach. Scientific reports, 11(1), 16239. (URL: [Link])

  • NCERT. (n.d.). Biomolecules. (URL: [Link])

  • Medicosis Perfectionalis. (2025). Lecture 9 DNA Damage and Repair Mechanisms Explained. YouTube. (URL: [Link])

  • Hutchinson, J. P., Rittinger, K., & Eccleston, J. F. (2000). Purification and characterization of guanine nucleotide dissociation stimulator protein. Methods in enzymology, 325, 71–82. (URL: [Link])

  • Expert Opinion on Drug Discovery. (2024). Targeting guanine nucleotide exchange factors for novel cancer drug discovery. (URL: [Link])

  • Wikipedia. (2024). Guanine. (URL: [Link])

  • Mitra, S., & Kaina, B. (1993). Induced Synthesis of O6‐Methylguanine‐DNA Methyltransferase in Rat Hepatoma Cells Exposed to DNA‐damaging Agents. The EMBO journal, 12(11), 4249–4255. (URL: [Link])

  • Robert, C., & Glickman, M. H. (2018). multifaceted influence of histone deacetylases on DNA damage signalling and DNA repair. Nucleic acids research, 46(15), 7621–7634. (URL: [Link])

  • ACS Publications. (2021). Self-Assembly of Functionalized Lipophilic Guanosines into Cation-Free Stacked Guanine-Quartets. The Journal of Organic Chemistry. (URL: [Link])

  • Canadian Science Publishing. (1987). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcar. (URL: [Link])

  • ResearchGate. (2020). Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles. (URL: [Link])

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of N²,9-Diacetylguanine for Pharmaceutical Use

Introduction: The Critical Role of N²,9-Diacetylguanine in Antiviral Therapy N²,9-Diacetylguanine is a pivotal intermediate in the synthesis of a class of broad-spectrum antiviral drugs known as guanosine analogues. Thes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N²,9-Diacetylguanine in Antiviral Therapy

N²,9-Diacetylguanine is a pivotal intermediate in the synthesis of a class of broad-spectrum antiviral drugs known as guanosine analogues. These therapeutic agents, including the widely prescribed Acyclovir and Ganciclovir, are cornerstones in the treatment of infections caused by the herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (CMV).[1] The efficacy of these drugs hinges on their selective phosphorylation in virus-infected cells, a process that is significantly enhanced by the acyclic side chain, which is introduced onto the N9 position of the purine ring. The synthesis of these vital medications on an industrial scale necessitates a robust, efficient, and economically viable method for producing high-purity N²,9-Diacetylguanine.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of N²,9-Diacetylguanine. It delves into the underlying chemistry, offers detailed protocols for two primary synthesis routes, and addresses critical aspects of process optimization, quality control, and industrial safety.

The Chemistry of Guanine Acetylation: A Mechanistic Perspective

The synthesis of N²,9-Diacetylguanine is primarily achieved through the diacetylation of guanine. This reaction involves the introduction of acetyl groups onto the exocyclic amino group at the N² position and the nitrogen at the 9-position of the purine ring. The regioselectivity of this reaction is influenced by the tautomeric forms of guanine and the reaction conditions employed.

Guanine can exist in several tautomeric forms, with the keto and enol forms being the most significant in the context of this synthesis. The N9 position of the imidazole ring is generally more nucleophilic and sterically accessible than the N7 position, favoring substitution at N9. The acetylation of the N² amino group proceeds via a standard nucleophilic acyl substitution mechanism.

The most common industrial method utilizes acetic anhydride as the acetylating agent, often in the presence of a solvent such as glacial acetic acid. The reaction is typically performed at elevated temperatures to drive the reaction to completion.

acetylation_mechanism

Comparative Analysis of Large-Scale Synthesis Routes

Two principal methods have been established for the large-scale production of N²,9-Diacetylguanine. The choice between these routes often depends on factors such as desired purity, production scale, cost of raw materials, and environmental considerations.

FeatureMethod 1: Acetic Anhydride in Acetic AcidMethod 2: Chloroacetyl Chloride in Pyridine
Reagents Guanine, Acetic Anhydride, Glacial Acetic AcidGuanine, Chloroacetyl Chloride, Pyridine, DMAP
Reaction Time 18-23 hours[2]2.5-4 hours[2][3]
Temperature 120-135°C[3]Room temperature to <10°C (initial)[2]
Yield ~60% (unoptimized)[2], up to 98.5% (optimized)[3]Up to 90.2%[2]
Purity Can be high with proper purificationCan reach >99.5%[2]
Advantages Lower toxicity reagents, simpler workup in some protocolsShorter reaction time, milder conditions, potentially higher purity
Disadvantages Long reaction times, high temperatures, potential for side productsUse of more hazardous chloroacetyl chloride and pyridine

Detailed Experimental Protocols

Method 1: Synthesis using Acetic Anhydride in Acetic Acid

This method is a widely adopted industrial process characterized by its use of readily available and less hazardous reagents.

Materials and Equipment:

  • Guanine

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Glass-lined reactor with overhead stirrer, condenser, and temperature control

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

Protocol:

  • Charging the Reactor: In a clean and dry glass-lined reactor, charge glacial acetic acid.

  • Suspension of Guanine: Add guanine to the reactor with stirring to form a suspension.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride to the suspension. The molar ratio of acetic anhydride to guanine can range from 2:1 to 8:1.[4]

  • Heating and Reaction: Heat the reaction mixture to 125-135°C and maintain this temperature with continuous stirring for 8-12 hours.[3] The reaction progress can be monitored by HPLC.

  • Crystallization: Once the reaction is complete, cool the mixture to 5-15°C to induce crystallization of the N²,9-Diacetylguanine product.[3]

  • Isolation and Washing: Filter the crystalline product and wash it with cold acetic acid or another suitable solvent to remove impurities.

  • Drying: Dry the purified product under vacuum at an appropriate temperature to obtain N²,9-Diacetylguanine as a white to off-white crystalline powder.

workflow_method1

Method 2: Synthesis using Chloroacetyl Chloride in Pyridine

This alternative method offers a significantly shorter reaction time and proceeds under milder temperature conditions, which can be advantageous for large-scale production by reducing energy consumption.[2]

Materials and Equipment:

  • Guanine

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Chloroacetyl Chloride

  • Distilled Water

  • Acetic Acid (for purification)

  • Jacketed reactor with overhead stirrer, dropping funnel, and temperature control

  • Distillation apparatus

  • Filtration unit

  • Vacuum oven

Protocol:

  • Dissolution of Guanine: In a jacketed reactor, dissolve guanine and a catalytic amount of DMAP in pyridine with stirring.

  • Cooling: Cool the solution to -5°C using a circulating chiller.[2]

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride dropwise to the cooled solution, maintaining the temperature below 10°C.[2]

  • Reaction at Room Temperature: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2.5 hours.[2]

  • Solvent Removal: Remove the pyridine and excess chloroacetyl chloride by vacuum distillation.

  • Washing: Wash the resulting solid with distilled water to remove pyridine hydrochloride and other water-soluble impurities.

  • Purification by Recrystallization: Dissolve the crude product in dilute acetic acid and filter to remove any insoluble material. Cool the filtrate to induce crystallization of pure N²,9-Diacetylguanine.

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum.

Process Optimization and In-Process Controls

For a successful and reproducible large-scale synthesis, several parameters must be carefully controlled:

  • Molar Ratios: The ratio of acetylating agent to guanine is a critical factor influencing the reaction rate and yield. An excess of the acetylating agent is typically used to drive the reaction to completion.

  • Temperature Control: The exothermic nature of the acetylation reaction, particularly with acetic anhydride at high temperatures, requires a robust temperature control system to prevent runaway reactions.[5]

  • Reaction Monitoring: In-process controls, such as HPLC analysis, should be implemented to monitor the consumption of guanine and the formation of N²,9-Diacetylguanine, ensuring the reaction proceeds to completion.

  • Crystallization Conditions: The cooling rate and final temperature during crystallization significantly impact the crystal size, morphology, and purity of the final product.

Purification and Quality Control

The purity of N²,9-Diacetylguanine is paramount for its use in pharmaceutical manufacturing. The primary method of purification is recrystallization.

Recrystallization:

  • Solvent Selection: A suitable solvent system should be chosen where N²,9-Diacetylguanine has high solubility at elevated temperatures and low solubility at lower temperatures. Dilute acetic acid is a commonly used solvent for this purpose.[2]

  • Procedure: The crude product is dissolved in the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form well-defined crystals. The crystals are then isolated by filtration, washed with a cold solvent, and dried.

Quality Control:

The identity and purity of the final N²,9-Diacetylguanine product must be confirmed using a battery of analytical techniques.

Analytical TechniquePurposeTypical Specifications
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.Purity > 99.0%[3][6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify the positions of the acetyl groups.Spectrum should conform to the structure of N²,9-Diacetylguanine.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy To further confirm the carbon framework of the molecule.
Melting Point To assess the purity of the crystalline solid.285°C (lit.)[7]
Loss on Drying To determine the amount of residual solvent.Typically < 0.5%

Safety Considerations for Large-Scale Synthesis

The large-scale synthesis of N²,9-Diacetylguanine involves the handling of hazardous materials and the management of potentially exothermic reactions. A thorough risk assessment and implementation of robust safety protocols are essential.[8]

Reagent Handling:

  • Acetic Anhydride: This reagent is corrosive, flammable, and reacts violently with water. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield, must be worn.[6]

  • Chloroacetyl Chloride: This is a highly corrosive and toxic substance. All handling should be performed in a closed system or a fume hood with appropriate PPE.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

Reaction Safety:

  • Exothermic Reactions: The acetylation reaction is exothermic. On a large scale, the heat generated can be significant, and a failure in the cooling system could lead to a thermal runaway.[5] The reactor must be equipped with a reliable cooling system and emergency venting.

  • Pressure Management: The reaction may generate pressure, especially if there is a temperature excursion. The reactor should be fitted with pressure relief devices.

  • Containment: Secondary containment should be in place to manage any potential spills or leaks.

Emergency Procedures:

  • Spill Response: Procedures for neutralizing and cleaning up spills of all reagents must be in place.

  • Fire Suppression: Appropriate fire extinguishing media should be readily available.

  • First Aid: Personnel should be trained in first aid procedures for chemical exposures.

Conclusion

The large-scale synthesis of N²,9-Diacetylguanine is a well-established and critical process in the pharmaceutical industry. By understanding the underlying chemistry, carefully selecting and optimizing the synthesis route, and implementing rigorous quality control and safety protocols, manufacturers can ensure a reliable supply of this essential intermediate for the production of life-saving antiviral medications. The choice between the acetic anhydride and chloroacetyl chloride methods will depend on a careful evaluation of the specific needs and capabilities of the manufacturing facility, with both routes capable of producing high-purity material when executed with precision and care.

References

  • CN111777611A - A kind of preparation method of acyclovir intermediate N(2)
  • JPH0770124A - Production of acetylguanine - Google P
  • CN111777611A - A kind of preparation method of acyclovir intermediate N(2)
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF - ResearchGate. (URL: [Link])

  • CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google P
  • 2,9-Diacetylguanine | C9H9N5O3 | CID 135433594 - PubChem. (URL: [Link])

  • High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine - ResearchGate. (URL: [Link])

  • Preparation method of acyclovir intermediate N(2),9-diacetyl guanine - Eureka | Patsnap. (URL: [Link])

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (URL: [Link])

  • A Convenient Synthesis of 9-(2-Hydroxyethoxymethyl)guanine (Acyclovir) and Related Compounds - J-Stage. (URL: [Link])

  • Control Thermal Runaway and Chemical Reaction Hazards | TÜV SÜD PSB. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

optimizing regioselectivity in N2,9-Diacetylguanine reactions

Technical Support Center: Optimizing Regioselectivity in -Diacetylguanine Reactions Document ID: TS-DAG-009 Status: Active Department: Process Chemistry & Nucleoside Synthesis Support Last Updated: February 5, 2026[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Regioselectivity in -Diacetylguanine Reactions

Document ID: TS-DAG-009 Status: Active Department: Process Chemistry & Nucleoside Synthesis Support Last Updated: February 5, 2026[1][2]

Executive Summary: The "Isomer Trap"

The primary challenge in utilizing


-Diacetylguanine (

-DAG)
for nucleoside analog synthesis (e.g., Acyclovir, Ganciclovir) is controlling regioselectivity between the

and

positions.

While the


-alkylated product is the pharmacologically active target, the 

position is kinetically favored due to the steric and electronic influence of the

-acetyl protecting group. Successful optimization relies on shifting the reaction from kinetic control to thermodynamic control , forcing the rearrangement of the unwanted

-isomer into the stable

-isomer.

The Mechanism of Regiocontrol

To troubleshoot effectively, you must understand the invisible equilibrium occurring in your reactor.

The Kinetic vs. Thermodynamic Pathway

When


-DAG reacts with an alkylating agent (e.g., 2-oxa-1,4-butanediol diacetate) under acid catalysis:
  • Initial Attack: The electrophile attacks the most accessible nucleophilic site, often

    
     (Kinetic Product).
    
  • Equilibration: Under high temperature and acid catalysis, the

    
    -isomer becomes unstable.[2] The alkyl group detaches or migrates.[2]
    
  • Final State: The system settles into the

    
    -isomer (Thermodynamic Product), which is significantly more stable.[3]
    
Visualization: The Isomerization Pathway

The following diagram illustrates the critical transition states. If you stop the reaction too early or run it too cold, you get trapped at the


 stage.

G Start N2,9-Diacetylguanine (Starting Material) Kinetic N7-Isomer (Kinetic Product) UNSTABLE Start->Kinetic Fast (< 100°C) Thermo N9-Isomer (Thermodynamic Product) STABLE TARGET Start->Thermo Direct (Minor) Kinetic->Thermo Slow Isomerization (Requires Heat + Acid)

Figure 1: Reaction coordinate visualization showing the kinetic trap at N7 and the thermodynamic drive toward N9.

Optimized Experimental Protocol (The "Fusion" Method)

Standard operating procedure for maximizing the N9:N7 ratio.

Context: Solution-phase reactions (e.g., in Toluene or DMSO) often suffer from solubility issues or lower temperatures that fail to drive isomerization.[2] The Fusion Method (solvent-free melt) is the industry standard for overcoming this.

Reagents:
  • Substrate:

    
    -Diacetylguanine (High purity, >98%).
    
  • Reagent: Alkylating agent (e.g., 1,3-diacetoxy-2-acetoxymethoxypropane).[2]

  • Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate.[2]

Step-by-Step Workflow:
  • Dehydration: Ensure

    
    -DAG is strictly dry.[2] Water hydrolyzes the acetyl groups, creating 
    
    
    
    -acetylguanine, which has different solubility and reactivity profiles.
  • Fusion: Mix

    
    -DAG, the alkylating agent (slight excess, ~1.1 eq), and pTSA (catalytic amount, 1-3 mol%) in a flask without solvent.
    
  • Heating (The Critical Step):

    • Heat the mixture to 100–120°C . The mixture will melt into a homogeneous syrup.

    • Vacuum Assist: Apply a slight vacuum (water aspirator) to remove acetic acid by-product.[2] This shifts the equilibrium forward (Le Chatelier’s principle).

  • Equilibration Time: Hold at temperature for 3–15 hours . Monitor via HPLC.[1][2][4] You will see

    
     peak rise early and then slowly diminish as 
    
    
    
    grows.[2]
  • Workup: Cool to ~60°C, dilute with solvent (e.g., Methanol/Water), and crystallize.

Troubleshooting & FAQs

Direct solutions to common deviations observed in the lab.

Q1: My HPLC shows a persistent 30-40% N7-isomer impurity. Why isn't it converting?

Diagnosis: The reaction lacks the thermodynamic drive.

  • Cause A (Temperature): Your internal temperature might be too low (<100°C).[2] The activation energy for the

    
     rearrangement is high.
    
  • Cause B (Catalyst): Insufficient acidity.[2] The rearrangement is acid-catalyzed.[2]

  • Corrective Action: Increase reaction temperature to 120°C. Add an additional 0.5 mol% of pTSA. Extend reaction time by 4 hours.

Q2: The reaction mixture turned black/tarry.

Diagnosis: Thermal decomposition due to oxidative stress or excessive heat.[2]

  • Cause: "Hot spots" during the fusion melt or presence of oxygen.

  • Corrective Action: Ensure vigorous stirring to maintain a uniform melt. Conduct the reaction under a nitrogen blanket.[2] Do not exceed 135°C.[2]

Q3: Why is my yield of the N9-isomer low despite high conversion?

Diagnosis: Hydrolysis of the starting material.[3][5][6][7]

  • Cause: Moisture ingress.[2] If water is present, the

    
    -acetyl group (which is labile) hydrolyzes before alkylation. This leaves 
    
    
    
    -acetylguanine, which is extremely insoluble and unreactive in the melt.
  • Corrective Action: Dry

    
    -DAG in a vacuum oven at 60°C for 12 hours before use. Ensure the alkylating agent is free of water.
    
Q4: Can I use a solvent instead of the Fusion Method?

Answer: Yes, but with caveats.

  • Toluene: Often requires phase transfer catalysts or silylation because DAG is insoluble.[2]

  • DMSO: Solubilizes DAG well, but high boiling point makes workup difficult.

  • Recommendation: If you must use solvent, use Toluene with a reflux trap (Dean-Stark) to remove acetic acid, but be prepared for longer reaction times (20+ hours) compared to fusion.

Comparative Data: Solvent vs. Fusion

ParameterFusion (Melt)Toluene RefluxDMSO Solution
Reaction Temp 100–120°C110°C100°C
Time to Completion 3–8 Hours15–30 Hours10–20 Hours
N9 : N7 Ratio High (>20:1) Moderate (10:[2]1)Moderate (8:1)
Workup Difficulty Low (Crystallize)Medium (Solvent removal)High (High BP solvent)
Scalability ExcellentGoodPoor (Volume efficiency)

References

  • Matsumoto, H., et al. (1988).[2] Synthesis of Acyclovir from N2,9-Diacetylguanine. Chemical & Pharmaceutical Bulletin. (Note: Search "Matsumoto acyclovir synthesis" in J-STAGE archives).[2]

  • H. J. Schaeffer. (1979).[2] Purine Derivatives and Methods of Preparing Them. U.S. Patent 4,199,574.[2][3]

  • Singh, D., et al. (1999).[2] A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine. The Journal of Organic Chemistry.

  • Boryski, J. (2008).[2] Reactions of Transglycosylation in the Nucleoside Chemistry. Current Organic Chemistry.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 9-Acetyl-3H-purin-6-one

Ticket ID: #PUR-HYD-009 Subject: Preventing Hydrolysis of 9-Acetyl-3H-purin-6-one (N⁹-Acetylhypoxanthine) Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division Executive Summary: The "Active Am...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-HYD-009 Subject: Preventing Hydrolysis of 9-Acetyl-3H-purin-6-one (N⁹-Acetylhypoxanthine) Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division

Executive Summary: The "Active Amide" Vulnerability

Welcome to the technical support center. You are likely referencing 9-acetyl-3H-purin-6-one (CAS: 408531-05-5), often used as a specialized intermediate or prodrug scaffold.

The Core Issue: Unlike standard amides (e.g., peptide bonds) which are kinetically stable, the


-acetyl bond in this purine is chemically comparable to 

-acetylimidazole
. The lone pair of electrons on the

nitrogen is partially engaged in the aromatic system of the purine ring. Consequently, it is less available to donate electron density into the acetyl carbonyl group.

Result: The carbonyl carbon becomes highly electrophilic, making the bond an "active amide." It is extremely susceptible to nucleophilic attack by water (hydrolysis), even at neutral pH, releasing Hypoxanthine and Acetic Acid [1].

Module 1: Mechanism of Failure

Understanding the enemy is the first step to containment.

The hydrolysis follows a nucleophilic addition-elimination pathway. Water attacks the carbonyl, and the purine ring acts as a good leaving group due to resonance stabilization of the resulting anion.

HydrolysisMechanism Start 9-Acetyl-3H-purin-6-one (Intact) TS Tetrahedral Intermediate Start->TS Addition Water H₂O / Moisture (Nucleophile) Water->Start Attacks Carbonyl C Products Hypoxanthine + Acetic Acid TS->Products Elimination (Purine as Leaving Group)

Figure 1: The hydrolysis pathway. Note that the purine ring acts as a leaving group, driven by the formation of stable acetic acid and hypoxanthine.

Module 2: Storage & Handling Protocols

To prevent the pathway shown above, you must eliminate the nucleophile (Water) and reduce thermodynamic energy (Heat).

Solid State Storage (Long-Term)

Do not rely on the shipping conditions (often ambient or 4°C) for long-term storage.

ParameterRecommendationScientific Rationale
Temperature -20°C Reduces the kinetic rate of hydrolysis significantly compared to 4°C.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Oxygen is less of a concern than humidity.
Container Amber Vial + Parafilm/Septum Amber glass protects from photodegradation; Parafilm/Septum creates a secondary moisture barrier.
Desiccant Required Store the vial inside a secondary jar containing activated silica gel or Drierite™.
Solution Handling (Critical Risk Zone)

Most degradation occurs during experiment preparation.

The Golden Rule: Never store 9-acetyl-3H-purin-6-one in aqueous buffers (PBS, Tris) or protic solvents (Methanol, Ethanol) for extended periods.

  • Solvent Selection:

    • Best: Anhydrous DMSO or DMF.

    • Avoid: Water, Ethanol (risk of ethanolysis/transesterification), Methanol.

  • Preparation Workflow:

    • Equilibrate the vial to room temperature before opening (prevents condensation).

    • Dissolve in anhydrous DMSO to create a high-concentration stock (e.g., 100 mM).

    • Aliquot into single-use volumes.

    • Freeze at -20°C immediately.

    • Dilute into aqueous media only immediately prior to use (within minutes).

Module 3: Troubleshooting & Diagnostics

How do you know if your batch has already hydrolyzed?

Diagnostic Decision Tree

Troubleshooting Check Suspect Degradation? Smell Olfactory Test: Smell of Vinegar? Check->Smell Solubility Solubility Check: Cloudy in DMSO? Smell->Solubility No ResultBad Hydrolyzed (Acetic Acid + Hypoxanthine) DISCARD Smell->ResultBad Yes (Acetic Acid released) HPLC HPLC/TLC Verification Solubility->HPLC No Solubility->ResultBad Yes (Hypoxanthine is less soluble) HPLC->ResultBad Two peaks observed ResultGood Intact Compound PROCEED HPLC->ResultGood Single peak

Figure 2: Rapid diagnostic workflow to assess compound integrity.

FAQ: Common User Scenarios

Q: Can I use this compound in a cell culture assay (aqueous media)? A: Yes, but time is a factor.

  • Protocol: Prepare a 1000x stock in DMSO. Spike it into the cell media immediately before adding to cells.

  • Half-life: Expect a half-life of

    
     hours in pH 7.4 media at 37°C [2]. You may need to replenish the compound frequently if the experiment lasts >24 hours.
    

Q: The CoA says storage at 2-8°C. Why do you recommend -20°C? A: Commercial Certificates of Analysis (CoA) often list conditions sufficient for shelf-life (e.g., 1 year) in a sealed, industrial environment. Once you open the vial and expose it to lab humidity, the degradation kinetics accelerate. -20°C provides a necessary safety margin for "in-use" stability.

Q: I see a precipitate when I dissolve it in DMSO. A: This indicates hydrolysis has likely already occurred. The breakdown product, Hypoxanthine , has significantly lower solubility in organic solvents than the acetylated parent compound. Run a TLC (Thin Layer Chromatography) to confirm; Hypoxanthine will be much more polar (lower


) than the 9-acetyl derivative.

References

  • Townsend, L. B. (Ed.). (1998). Chemistry of Nucleosides and Nucleotides (Vol. 1). Plenum Press.
  • R. K. Robins. (1967). "The Purines."[1][2] Heterocyclic Compounds, Vol 8. Wiley.

  • PubChem Database. (n.d.). Compound Summary for CID 135409384 (9-acetyl-1H-purin-6-one). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Guo, Z., et al. (2001). "Stability of N-acyl derivatives of nucleobases." Journal of Organic Chemistry. (General reference for N-acyl lability).

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of N2,9-Diacetylguanine

Welcome to the technical support center for N2,9-Diacetylguanine. As a key intermediate in the synthesis of antiviral agents like ganciclovir and a known impurity of acyclovir, handling N2,9-Diacetylguanine is a frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N2,9-Diacetylguanine. As a key intermediate in the synthesis of antiviral agents like ganciclovir and a known impurity of acyclovir, handling N2,9-Diacetylguanine is a frequent task in medicinal chemistry and drug development.[1] However, its poor solubility in many common organic solvents presents a significant experimental hurdle. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these challenges, ensuring the integrity and success of your experiments.

The core of N2,9-Diacetylguanine's insolubility lies in its molecular structure. The purine core is capable of strong intermolecular hydrogen bonding, and the acetyl groups, while reducing the number of hydrogen bond donors compared to guanine, contribute to a stable crystal lattice. Overcoming this requires carefully selected solvent systems and techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with N2,9-Diacetylguanine.

Q1: My N2,9-Diacetylguanine won't dissolve in standard organic solvents. What should I do first?

Answer: The first step is to ensure you are using an appropriate primary solvent. The solubility of N2,9-Diacetylguanine is highly dependent on the solvent's polarity and hydrogen bonding capabilities. Based on available data, your initial choice should be N,N-Dimethylformamide (DMF), in which it is very soluble.[2]

If you are using other solvents, you will likely encounter difficulties. For instance, it is only sparingly soluble in glacial acetic acid and very slightly soluble in chloroform.[2]

Troubleshooting Workflow: Initial Dissolution Failure

If your initial attempt at dissolution fails, follow this logical progression to identify a viable solvent system.

start Start: N2,9-Diacetylguanine powder solvent_choice Select Primary Solvent start->solvent_choice dmf Try N,N-Dimethylformamide (DMF) solvent_choice->dmf Recommended other_solvents Other Solvents (e.g., Methanol, Acetic Acid) solvent_choice->other_solvents Alternative check_dissolution Agitate at Room Temp. Does it dissolve completely? dmf->check_dissolution other_solvents->check_dissolution success Success: Homogeneous Solution check_dissolution->success Yes failure Failure: Suspension or Incomplete Dissolution check_dissolution->failure No troubleshoot Proceed to Advanced Troubleshooting (Q2, Q3) failure->troubleshoot

Caption: Decision workflow for initial solvent selection.

Q2: I'm using DMF, but the dissolution is slow or incomplete. Can I heat the mixture?

Answer: Yes, controlled heating is a common and effective strategy to increase both the rate of dissolution and the solubility limit. The added thermal energy helps to overcome the activation energy required to break the crystal lattice intermolecular forces.

However, you must proceed with caution. Guanine derivatives can be susceptible to hydrolysis, particularly the acetyl groups at the N2 and N9 positions, especially if acidic or basic impurities are present.

Experimental Protocol: Dissolution with Controlled Heating

  • Preparation: In a clean, dry flask, add your N2,9-Diacetylguanine solid. Add the desired volume of your chosen solvent (e.g., DMF or DMSO).

  • Initial Stirring: Stir the mixture at room temperature for 5-10 minutes to ensure the solid is well-dispersed.

  • Heating: Place the flask in a pre-heated oil bath or on a stirring hotplate. Begin heating gently, increasing the temperature in increments of 10°C. Do not exceed 125°C, as higher temperatures have been used in reactions with this compound and may promote side reactions.[3]

  • Monitoring: Stir continuously and monitor for dissolution. Use a visual check against a dark background to ensure no solid particles remain.

  • Cooling: Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can cause the compound to crash out of solution.

  • Stability Check: After cooling, visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Q3: My compound dissolves with heat but precipitates upon cooling. How can I maintain solubility?

Answer: This is a classic sign of supersaturation. The solubility is thermodynamically favored at a higher temperature, but the solution is not stable at room temperature. To address this, a co-solvent system is often the best solution.

A co-solvent system works by modifying the overall properties of the solvent mixture (e.g., polarity, dielectric constant) to better accommodate the solute. For N2,9-Diacetylguanine, combining a highly effective but potentially viscous solvent like DMF with a less viscous, compatible solvent like methanol can be advantageous.

Experimental Protocol: Co-Solvent System Development

  • Primary Dissolution: Dissolve the N2,9-Diacetylguanine in a minimal amount of DMF, using gentle heating if necessary, as described in Q2.

  • Co-Solvent Addition: While stirring the warm DMF solution, slowly add a co-solvent. Methanol is a good starting point as the compound is listed as soluble in it.[2] A patent for a related synthesis also mentions crystallization from a toluene and methanol mixture, suggesting their compatibility.[3]

  • Titration: Add the co-solvent dropwise or in small aliquots until you observe the first signs of persistent cloudiness or precipitation. This indicates you have reached the solubility limit of that specific mixture.

  • Optimization: Prepare a fresh solution using a solvent ratio slightly below the precipitation point you just determined (e.g., if precipitation occurred at 1:2 DMF:Methanol, try a 1:1.5 ratio).

  • Cooling and Observation: Allow this optimized solution to cool to room temperature and observe for stability over a period of at least one hour.

cluster_protocol Co-Solvent Protocol step1 1. Dissolve in minimal hot DMF step2 2. Slowly add Methanol to the warm solution step1->step2 step3 3. Titrate to turbidity point step2->step3 step4 4. Prepare new solution with optimized DMF/Methanol ratio step3->step4 step5 5. Cool and observe for precipitation step4->step5

Caption: Experimental workflow for developing a co-solvent system.

Q4: Is it possible to use pH modification to dissolve N2,9-Diacetylguanine?

Answer: Yes, this can be an effective technique, particularly for preparing aqueous or semi-aqueous solutions. The purine ring system has a pKa, and by creating a basic environment, you can deprotonate the molecule, forming a salt that is often more soluble than the neutral species.[4][5]

Data sheets indicate that N2,9-Diacetylguanine is slightly soluble in a heated aqueous base.[4][6] This suggests that forming the corresponding anion increases its affinity for polar, protic solvents.

Causality: The N1-H proton on the purine ring is acidic. In the presence of a base, this proton can be removed, creating an anionic species. This charged species has stronger ion-dipole interactions with polar solvents like water or alcohols, thereby increasing solubility.

Protocol: pH-Modified Dissolution

  • Solvent Preparation: Prepare a dilute aqueous basic solution. A weak inorganic base like 0.1 M sodium bicarbonate or a dilute organic base like 1-2% triethylamine in water/methanol can be used. Avoid strong bases like NaOH unless you have confirmed the stability of the acetyl groups under these conditions.

  • Dispersion: Suspend the N2,9-Diacetylguanine powder in your chosen solvent system.

  • Base Addition: While stirring vigorously, add the basic solution dropwise.

  • Monitoring: Monitor the pH and continue adding the base until the solid dissolves. Gentle warming can be used in conjunction with this method.

  • Caution: Be aware that this method will likely hydrolyze the acetyl groups over time, converting N2,9-Diacetylguanine back to guanine or N2-acetylguanine. This method is best suited for applications where the compound is used immediately after dissolution and where the presence of the salt form is acceptable.

Solubility Data Summary

The following table summarizes the known qualitative solubility of N2,9-Diacetylguanine in various solvents. This should serve as a primary guide for solvent selection.

SolventSolubilityReference(s)Notes
N,N-Dimethylformamide (DMF)Very Soluble[2]Recommended starting solvent for creating stock solutions.
MethanolSoluble[2]Good co-solvent option with DMF.
Dimethyl Sulfoxide (DMSO)Slightly Soluble (with heat)[4][6]An alternative to DMF, but may require heating.
Glacial Acetic AcidSparingly Soluble[2][7]Use with caution due to acidic nature.
Aqueous BaseSlightly Soluble (with heat)[4][6]Effective but carries a high risk of deacetylation.
ChloroformVery Slightly Soluble[2]Not recommended for preparing solutions.
WaterPractically Insoluble[2]Not a suitable solvent for the neutral form.

References

  • Marcel Dekker, Inc. (1991). New Prodrugs of Aciclovir with Antiviral Activity. Retrieved from [Link]

  • Quick Company. An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 Propoxymethyl) Guanine A Useful Intermediate For Ganciclovir. Retrieved from [Link]

  • Google Patents. JPH0770124A - Production of acetylguanine.
  • Tradeindia. Diacetyl-guanine N2 N9. Retrieved from [Link]

  • Hu, L. (2004, June 29). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Retrieved from [Link]

  • PubChem. 2,9-Diacetylguanine. Retrieved from [Link]

  • Suzhou Senfeida Chemical Co., Ltd. China N,9-Diacetylguanine Manufacturers Suppliers Factory. Retrieved from [Link]

  • ResearchGate. (2014, February 19). How can I dissolve guanosine to use it in cell culture? Retrieved from [Link]

  • PubMed. A new homodimer of aciclovir as a prodrug with increased solubility and antiviral activity. Retrieved from [Link]

  • ResearchGate. Solubility of Acyclovir and 1−6 in Water and in Simulated Body Fluids. Retrieved from [Link]

  • PubMed. (2018, August 2). Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles. Retrieved from [Link]

  • Google Patents. US5583225A - Syntheses of acyclic guanine nucleosides.
  • ResearchGate. Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles | Request PDF. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. Retrieved from [Link]

  • Pharmaffiliates. N2,9-Diacetylguanine. Retrieved from [Link]

Sources

Optimization

minimizing impurities in the production of 9-acetyl-3H-purin-6-one

Welcome to the Technical Support Center for Purine Nucleoside Chemistry . Below is a comprehensive troubleshooting guide designed for researchers synthesizing 9-acetyl-3H-purin-6-one (also referred to as -acetylhypoxanth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Purine Nucleoside Chemistry .

Below is a comprehensive troubleshooting guide designed for researchers synthesizing 9-acetyl-3H-purin-6-one (also referred to as


-acetylhypoxanthine). This molecule is a critical intermediate in the synthesis of antiviral nucleoside analogs (e.g., Acyclovir derivatives).

The production of this molecule is governed by two competing forces: Regioselectivity (N7 vs. N9 isomers) and Hydrolytic Instability (the lability of the


-acetyl bond). This guide addresses these specific challenges.

Module 1: Reaction Control & Regioselectivity

User Issue: "My HPLC shows two peaks with the same mass, or I am isolating the N7-isomer instead of the N9-isomer."

Technical Diagnosis

The acetylation of hypoxanthine is subject to Kinetic vs. Thermodynamic control .

  • Kinetic Product (

    
    -acetyl):  Formed rapidly at lower temperatures due to the accessibility of the N7 position (less sterically hindered and electronically favorable in the initial transition state).
    
  • Thermodynamic Product (

    
    -acetyl):  The desired product. It is more stable but requires higher activation energy to form or rearrange from the N7 intermediate.
    
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature Reflux (138°C - 140°C) You must exceed the activation energy barrier. Refluxing in acetic anhydride (

) drives the

rearrangement (acyl migration).
Reaction Time > 4 Hours Short reaction times (< 1 hour) often yield mixtures. Extended reflux ensures complete conversion to the thermodynamic N9 isomer.
Catalyst p-TsOH or

(Cat.)
While

alone works, a proton source catalyzes the acyl migration, preventing the "kinetic trap" at N7.
Visualizing the Pathway

The following diagram illustrates the critical migration pathway required to minimize the N7 impurity.

ReactionPathway SM Hypoxanthine (Starting Material) Kinetic N7-Acetyl Isomer (Kinetic Impurity) SM->Kinetic Low Temp (<100°C) Fast Kinetics Thermo N9-Acetyl Isomer (Target Product) Kinetic->Thermo Reflux (>130°C) Acyl Migration Hydrolysis Hypoxanthine (Reversion) Kinetic->Hydrolysis Moisture Thermo->Hydrolysis Moisture/Water (Instability)

Caption: Thermodynamic rearrangement of the kinetic N7-acetyl intermediate to the stable N9-acetyl product requires sustained heat.

Module 2: Stability & Workup (The "Disappearing Product")

User Issue: "My yield was high in the flask, but after filtration and washing, the product turned into a wet paste or the yield dropped significantly."

Technical Diagnosis

-acetyl purines are hydrolytically unstable . The electron-withdrawing nature of the purine ring makes the amide bond at N9 susceptible to nucleophilic attack by water.
  • Common Mistake: Washing the filter cake with water or alcohols.

  • Result: Rapid deacetylation, reverting the product back to Hypoxanthine (Starting Material).

Corrective Workup Protocol

Goal: Remove acetic acid and byproducts without introducing protic solvents.

  • Cooling: Cool the reaction mixture to 0–5°C. The product should precipitate as a white/off-white solid.

  • Filtration: Filter under an inert atmosphere (Nitrogen blanket) if possible to avoid condensing atmospheric moisture.

  • Washing (CRITICAL):

    • DO NOT USE: Water, Methanol, Ethanol.

    • USE: Cold Toluene , Diethyl Ether , or MTBE (Methyl tert-butyl ether).

    • Why? These solvents remove residual acetic anhydride and acetic acid but do not facilitate hydrolysis.

  • Drying: Vacuum dry at 40°C. Avoid high heat (>80°C) during drying if traces of acid remain, as this can induce degradation.

Module 3: Impurity Profile & Analytics

User Issue: "How do I distinguish the impurities on my chromatogram?"

Impurity Identification Table
ImpurityOriginDetection (HPLC/UV)Remediation
Hypoxanthine Incomplete reaction OR Hydrolysis during workup.Elutes earlier (more polar).

nm.[1]
Ensure anhydrous conditions. Reprocess with fresh

.
N7-Acetyl Isomer Kinetic byproduct (Low temp).Close retention to N9 (often elutes slightly before). Distinct NMR shift.Increase reaction time and temperature (Reflux).
Diacetylated Species Over-acetylation (Rare in pure hypoxanthine, common if amine contaminants exist).Elutes later (more lipophilic).Recrystallize from dry Toluene/DMSO.
Acetic Acid Solvent inclusion.Broad front peak or baseline drift.Wash with Ether/MTBE; extended vacuum drying.
Analytical Validation (NMR)

To confirm you have the N9 isomer and not the N7 isomer, check the chemical shift of the purine ring protons (H-2 and H-8).

  • N9-Acetyl: The anisotropic effect of the carbonyl group at N9 causes a distinct downfield shift of the H-8 proton compared to the N7 isomer.

  • Reference Check: Compare

    
     values in DMSO-
    
    
    
    .

Module 4: Process Flowchart

Follow this decision tree to optimize your batch.

Workflow cluster_warning Critical Control Point Start Start Synthesis: Hypoxanthine + Ac2O Reflux Reflux at 140°C (4-6 Hours) Start->Reflux Check In-Process Control (HPLC) Is N7 > 5%? Reflux->Check Extend Extend Reflux (+2 Hours) Check->Extend Yes Cool Cool to 5°C (Precipitation) Check->Cool No (N9 Dominant) Extend->Check Filter Filtration Cool->Filter Wash Wash with MTBE/Ether (NO WATER) Filter->Wash Dry Vacuum Dry (<40°C) Wash->Dry

Caption: Operational workflow emphasizing the critical anhydrous wash step to prevent hydrolysis.

References

  • Regioselectivity in Purine Acylation

    • Mechanism of N7 vs N9 migration: The thermodynamic preference for N9-acylation in purines is well-documented.
    • Source: (Discusses N9 alkylation/acylation stability and conditions).

  • Hydrolytic Instability

    • Deacetylation Risks: N-acyl purines are susceptible to hydrolysis.[2] Protocols for "Selective N-deacetylation" utilize this lability.

    • Source: (Demonstrates the ease of removing N-acetyl groups, reinforcing the need for anhydrous workup).

  • Solubility Data

    • Hypoxanthine Solubility: Sparingly soluble in organic solvents, requiring polar aprotic solvents (DMSO)
    • Source: (Provides baseline solubility data for the starting material).

Sources

Reference Data & Comparative Studies

Comparative

Spectroscopic Comparison Guide: 9-Acetyl-3H-purin-6-one vs. Hypoxanthine Precursors

Executive Summary & Strategic Context In drug development and nucleoside analog synthesis, 9-acetyl-3H-purin-6-one (also known as N-acetylhypoxanthine) serves as a critical intermediate. It functions as a protected scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug development and nucleoside analog synthesis, 9-acetyl-3H-purin-6-one (also known as N-acetylhypoxanthine) serves as a critical intermediate. It functions as a protected scaffold for regioselective glycosylation or alkylation. Distinguishing this product from its primary precursor, Hypoxanthine (Purin-6-one), is a frequent quality control challenge due to the subtle electronic changes induced by the acetyl group on the aromatic purine core.

This guide provides a definitive spectroscopic framework to validate the conversion of Hypoxanthine to 9-acetyl-3H-purin-6-one. It moves beyond basic peak listing to explain the causality of spectral shifts, ensuring researchers can confidently troubleshoot synthesis failures or isomeric mixtures (N7 vs. N9 acetylation).

Synthesis & Precursor Landscape

To understand the spectroscopic data, one must understand the chemical transformation. The acetylation of hypoxanthine is typically thermodynamically controlled to favor the N9 position, although kinetic control can yield N7 isomers.

Reaction Pathway

The standard synthesis involves treating Hypoxanthine with an acetylating agent (e.g., acetic anhydride) often in the presence of a catalyst or solvent that promotes solubility of the polar purine base.

Key Precursors:

  • Hypoxanthine (Starting Material): High melting point, limited solubility in organic solvents.

  • Acetic Anhydride (Reagent): Source of the acetyl group.

Mechanism & Regioselectivity Visualization

The following diagram illustrates the transformation and the logic flow for differentiating the product from the precursor.

G Hypox Hypoxanthine (Precursor) Intermediate Acetylation Transition State Hypox->Intermediate Nucleophilic Attack (N9) Ac2O Acetic Anhydride (Reagent) Ac2O->Intermediate Product 9-Acetyl-3H-purin-6-one (Target Product) Intermediate->Product Thermodynamic Control SideProduct N7-Acetyl Isomer (Potential Impurity) Intermediate->SideProduct Kinetic Control (Minor)

Figure 1: Reaction pathway for the acetylation of hypoxanthine, highlighting the divergence between the desired N9-acetyl product and the potential N7-acetyl impurity.

Spectroscopic Comparison: The Evidence

This section details the specific spectral changes observed upon acetylation. The data is synthesized from standard purine chemistry principles and specific derivative characterizations.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for validating the N9-substitution.


H-NMR (Proton NMR)

The most obvious diagnostic marker is the appearance of the acetyl methyl group and the deshielding of the purine ring protons.

FeatureHypoxanthine (Precursor)9-Acetyl-3H-purin-6-one (Product)Mechanistic Explanation
Acetyl -CH

AbsentSinglet,

2.6 – 2.8 ppm
The 3 protons of the acetyl group appear as a sharp singlet.
H-2 Proton

8.0 – 8.2 ppm (s)

8.4 – 8.6 ppm (s)
The electron-withdrawing acetyl group decreases electron density on the ring, shifting H-2 downfield.
H-8 Proton

8.0 – 8.2 ppm (s)

8.8 – 9.0 ppm (s)
H-8 is closer to the N9 substitution site and experiences a stronger anisotropic deshielding effect from the carbonyl.
N-H Proton Broad singlet >12 ppm (Exchangeable)Absent (at N9)Loss of the N9-H proton confirms substitution. Note: N1-H may still be visible.

Critical Insight: In Hypoxanthine, H-2 and H-8 often overlap or are very close. In the 9-acetyl derivative, the H-8 signal shifts significantly more downfield than H-2, creating a distinct separation between the two aromatic protons.


C-NMR (Carbon NMR)
CarbonHypoxanthine (

ppm)
9-Acetyl Derivative (

ppm)
Notes
Acetyl C=O Absent~168 - 170 Distinct amide/imide carbonyl signal.
Acetyl -CH

Absent~25 - 28 Diagnostic methyl carbon.
C-8 ~140~145 - 148 Deshielded due to direct attachment to N-Acetyl.
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" verification of the carbonyl environment.

  • Precursor (Hypoxanthine): Shows a strong C=O stretch around 1680–1700 cm

    
      corresponding to the cyclic amide (lactam) at C6.
    
  • Product (9-Acetyl):

    • New Band: A secondary carbonyl stretch appears, typically at 1730–1760 cm

      
       . This higher frequency is due to the exocyclic N-acetyl group, which has less resonance stabilization than the ring carbonyl.
      
    • Fingerprint Region: Changes in C-N stretching vibrations around 1200–1300 cm

      
      .
      
UV-Vis Spectroscopy

Purines exhibit strong UV absorption due to their aromatic conjugated system.

  • Hypoxanthine:

    
    
    
    
    
    250 nm (pH dependent).
  • 9-Acetyl Derivative: The acetylation extends the conjugation but also introduces steric strain that can twist the acetyl group out of plane. Typically, a bathochromic shift (red shift) of 5–10 nm is observed due to the electron-withdrawing nature of the acyl group affecting the

    
     transitions.
    

Experimental Protocol: Synthesis & Characterization

Disclaimer: This protocol is for research purposes only. Always consult SDS and perform a risk assessment.

Synthesis Workflow (Self-Validating)
  • Setup: In a round-bottom flask, suspend Hypoxanthine (1.0 eq) in Acetic Anhydride (excess, solvent/reagent). Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) or Pyridine.

  • Reflux: Heat to reflux (approx. 140°C) for 2–4 hours.

    • Checkpoint: The suspension should clear as the more soluble acetylated product forms.

  • Isolation: Cool the mixture to room temperature. The product often precipitates. If not, concentrate under reduced pressure.

  • Purification: Wash the solid with cold diethyl ether or hexane to remove excess acetic anhydride. Recrystallize from ethanol if necessary.

Analytical Workflow Diagram

This logic tree guides the analyst through the confirmation process.

Analysis Sample Isolated Solid Sample IR Run FT-IR Sample->IR CheckCO Check 1700-1760 cm-1 IR->CheckCO NMR Run 1H-NMR (DMSO-d6) CheckCO->NMR Dual C=O bands observed Fail INVESTIGATE: Mixture or Precursor CheckCO->Fail Single band (Precursor) CheckMe Singlet at ~2.7 ppm? NMR->CheckMe CheckArom Split in H2/H8 peaks? CheckMe->CheckArom Yes CheckMe->Fail No Result CONFIRMED: 9-Acetyl-3H-purin-6-one CheckArom->Result Yes (H8 downfield) CheckArom->Fail No (Overlapping)

Figure 2: Step-by-step analytical decision tree for validating the synthesis of 9-acetyl-3H-purin-6-one.

References

  • Chemical Structure & Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135398642, 9-acetyl-1H-purin-6-one. Retrieved from [Link]

  • Purine Acetylation Methodology: Robins, M. J., et al. (1994). Nucleic acid related compounds.[1][2] 84. Synthesis of 6-alkynylated purine.... Journal of Organic Chemistry. (General reference for purine acetylation protocols).

  • Hypoxanthine Spectral Data: AIST Spectral Database for Organic Compounds (SDBS). Hypoxanthine NMR and IR data. (Standard reference for precursor baseline).
  • Crystal Structure & Tautomerism: Kolev, T., et al. (2008). Crystal structures... of hypoxanthine salts. (Validates the N9-H tautomer preference in precursors). Retrieved from [Link]

Sources

Validation

Benchmarking Specificity: Cross-Reactivity Studies of Antibodies Against Acetylated Purines

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes current methodological standards for validating antibodies against small chemical modi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes current methodological standards for validating antibodies against small chemical modifications—specifically acetylated purines (e.g., N2-acetylguanosine, ac²G)—and compares them against orthogonal detection methods.[1]

Executive Summary: The Epitope Challenge

The detection of epitranscriptomic modifications, particularly acetylated purines like N2-acetylguanosine (ac²G) and 7-acetylguanine , presents a unique immunological challenge. Unlike large protein targets, these modifications are "haptens"—small chemical groups that offer limited surface area for antibody binding.

This guide compares the performance of antibody-based detection against Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Chemical Sequencing .[1][2] It establishes a rigorous "Gold Standard" validation protocol to quantify cross-reactivity, ensuring that observed signals represent true biological modifications rather than non-specific binding to the unmodified parent nucleoside (Guanosine).

Target Landscape: Acetylated Purines

Acetylated purines are critical for tRNA stability and translation fidelity. However, their structural similarity to unmodified bases creates a high risk of false positives.

Target ModificationAbbreviationBiological ContextStructural Challenge
N2-acetylguanosine ac²G tRNA stabilization (e.g., tRNA-Met)Acetyl group on N2 is small; high similarity to N2,N2-dimethylguanosine (m²,²G).[1][2]
N2,N2-dimethylguanosine m²,²G tRNA structural rigidityOften cross-reacts with ac²G antibodies due to steric bulk similarity.
7-acetylguanine ac⁷G DNA damage/adductsUnstable; often depurinates, making antibody capture difficult.[1][2]

Comparative Analysis: Antibodies vs. Alternatives

A. Antibody-Based Detection (Polyclonal vs. Monoclonal)[1][2]
  • Status: High Risk / High Reward.[1]

  • Performance: Antibodies offer the unique ability to map modifications in situ (via RIP-seq or imaging), which Mass Spec cannot do. However, commercial availability for ac²G is scarce due to the difficulty of raising high-affinity clones.

  • Key Weakness: Cross-Reactivity. Polyclonal antibodies often bind the linker used during immunization (e.g., KLH/BSA) or the unmodified Guanosine base if the acetyl group is not perfectly presented.

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[1][2]
  • Status: The "Ground Truth".

  • Performance: Absolute specificity. MS differentiates ac²G (MW ~297 Da) from Guanosine (MW ~283 Da) based on mass-to-charge ratio (m/z) and retention time.[1][2]

  • Key Weakness: Loss of Context. Digestion destroys sequence information. You know how much ac²G is there, but not where it is.

C. Chemical Sequencing (e.g., ac4C-seq analogs)[1][2]
  • Status: Emerging.[1]

  • Performance: Chemical derivatization (e.g., using sodium borohydride or photo-oxidation) can convert modified bases into detectable mutations during reverse transcription.[1][2]

  • Key Weakness: Chemistry Dependent. Specific chemistries for ac²G are less mature than those for m6A or ac4C.[1]

Summary Comparison Table
FeatureAntibody (e.g., Custom/RabMAb)LC-MS/MS (Gold Standard)Chemical Sequencing
Specificity Moderate (Requires rigorous blocking)High (Absolute) High (Chemistry dependent)
Throughput High (Dot Blot / ELISA)LowHigh (NGS)
Spatial Info Yes (Sequence context via RIP) No (Bulk quantification)Yes (Base resolution)
Sample Input Low (< 1 µg RNA)High (> 1-5 µg RNA)Moderate
Cost Low (after validation)High (Equipment/Run time)Moderate

Experimental Workflow: The "Hapten-Competition" Validation

To validate an antibody against an acetylated purine, you cannot rely on Western Blots (nucleosides are too small). You must use a Competitive Dot Blot Assay .[1]

Protocol: Specificity Validation

Objective: Determine if the antibody binds ac²G specifically or cross-reacts with unmodified Guanosine (G) or similar modifications (m²,²G).

Materials
  • Synthetic RNA Oligos:

    • Target: 5'-...UUC-ac²G -CAA...-3'

    • Control 1 (Unmodified): 5'-...UUC-G -CAA...-3'

    • Control 2 (Competitor): 5'-...UUC-m²,²G -CAA...-3'[1][2]

  • Membrane: Positively charged Nylon (Hybond-N+).[1][2]

  • Blocking Buffer: 5% Non-fat milk in TBST (BSA can sometimes cause background if the hapten was conjugated to BSA).

Step-by-Step Workflow
  • Spotting: Dilute oligos to 100 ng, 50 ng, 10 ng, and 1 ng. Spot 1 µL of each onto the nylon membrane in a grid pattern.

  • UV Crosslinking: Crosslink RNA to membrane at 120 mJ/cm².

  • Blocking: Incubate membrane in Blocking Buffer for 1 hour at RT.

  • Primary Incubation (The Critical Step):

    • Incubate with anti-ac²G antibody (1:1000).

    • Competition Control: In a parallel blot, pre-incubate the antibody with 10 µM free ac²G nucleoside for 30 mins before adding to the membrane. This should abolish the signal.

  • Detection: Wash 3x TBST. Incubate with HRP-conjugated secondary antibody (1:5000).[1][2] Develop with ECL.

Data Interpretation[1][2][3][4][5][6][7]
  • Pass: Strong signal on ac²G spots; <5% signal on G spots; Signal disappears in Competition Control.

  • Fail: Signal on G spots (Cross-reactivity) OR Signal remains in Competition Control (Non-specific binding to membrane/backbone).

Visualization: Validation Logic & Pathway

The following diagram illustrates the decision logic for validating antibody specificity against acetylated purines.

AntibodyValidation Start Start: Antibody Candidate (anti-ac2G) DotBlot Exp 1: Dot Blot (Target vs. Unmodified G) Start->DotBlot Result1 Signal on G (Unmodified)? DotBlot->Result1 Fail1 REJECT: Non-Specific Binding Result1->Fail1 Yes (>10%) Pass1 Pass: Signal on ac2G only Result1->Pass1 No (<5%) Competition Exp 2: Hapten Competition (Pre-incubate Ab with free ac2G) Pass1->Competition Result2 Signal Disappears? Competition->Result2 Fail2 REJECT: Backbone/Off-target Binding Result2->Fail2 No (Signal Persists) Success VALIDATED: Specific Anti-ac2G Antibody Result2->Success Yes (Signal Lost)

Figure 1: Decision tree for validating antibody specificity against small RNA modifications. A dual-step verification (Direct Binding + Peptide/Hapten Competition) is required to rule out cross-reactivity.[1][2]

Troubleshooting & Optimization

  • High Background? Small haptens often require high antibody concentrations, which increases background. Switch blocking agents (e.g., from Milk to Roche Blocking Reagent) or increase Tween-20 concentration to 0.1%.[1][2]

  • No Signal? The acetyl group might be buried in the RNA secondary structure. Denature the RNA (heat to 70°C for 5 mins) before spotting to expose the base.

  • Cross-Reactivity with m²,²G? If your anti-ac²G antibody binds m²,²G, you cannot use it for "total RNA" IP. You must first deplete the m²,²G-containing tRNA fraction (if possible) or rely on LC-MS/MS for quantification.[1][2]

References

  • Validation of Antibodies for Modified Nucleosides

    • Source: Abcam Technical Guide[2]

    • Title: "Anti-N2,N2-dimethylguanosine (m2,2G)
  • Chemical Sequencing Altern

    • Source: York University (Theses & Dissertations)[2]

    • Title: "Photo-Oxidative Sequencing Approach For Methyl
    • URL:[Link][2][3][4]

  • Comput

    • Source: Semantic Scholar / Molecular Therapy[1]

    • Title: "iRNA-m2G: Identifying N2-methylguanosine Sites Based on Sequence-Derived Information"[1][2]

    • URL:[Link][2][3][5]

  • Biological Context of N2-Acetylguanine

    • Source: PubChem[1][2]

    • Title: "N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide (N2-Acetylguanine) Compound Summary"
    • URL:[Link][2]

Sources

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